Indole-7-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBKRMNBMMMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378474 | |
| Record name | Indole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-87-9 | |
| Record name | 1H-Indole-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Chemoselective Synthesis of (1H-Indol-7-yl)methanol
[1]
Part 1: Strategic Context & Retrosynthetic Logic[1]
The indole-7-position is a privileged scaffold in medicinal chemistry, distinct from the more naturally abundant 3-substituted indoles (e.g., tryptamines).[1] Functionalization at the 7-position is critical for developing selective kinase inhibitors, serotonin receptor modulators (e.g., 5-HT antagonists), and antiviral agents.[1]
(1H-Indol-7-yl)methanol (Indole-7-methanol) serves as a pivotal "hinge" intermediate.[1] It allows for further derivatization via benzylic substitution (converting -OH to -Cl, -Br, or -N
Why this route?
While Lithium Aluminum Hydride (
Part 2: Core Chemistry & Mechanism[1]
The Reaction
The transformation involves the nucleophilic addition of a hydride ion (
Mechanistic Insight (Causality)[1]
-
Activation: The solvent (Methanol) plays a dual role.[1] It solvates the sodium cation (
), loosening the ion pair, and hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. -
Hydride Transfer: The Boron-Hydrogen bond breaks, transferring a hydride to the carbonyl carbon.[1]
-
Alkoxide Formation: The resulting tetrahedral intermediate is an alkoxide.[1]
-
Protonation: The alkoxide abstracts a proton from the solvent (MeOH), generating the alcohol and a methoxy-borate species.[1]
DOT Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic flow from electrophilic activation to final protonation.
Part 3: Experimental Protocol (Self-Validating System)
Safety Note: this compound is acid-sensitive.[1] In the presence of strong acids, it can dehydrate to form an aza-fulvene intermediate, leading to polymerization. Maintain neutral or slightly basic conditions during workup.
Materials
-
Substrate: Indole-7-carboxaldehyde (1.0 equiv)
-
Reagent: Sodium Borohydride (
) (1.5 equiv)[1] -
Solvent: Methanol (Anhydrous preferred, ACS grade acceptable)
-
Quench: Saturated
or Water.[1]
Step-by-Step Methodology
| Step | Action | Rationale (Expertise) | Validation Point |
| 1 | Dissolution Dissolve Indole-7-carboxaldehyde in MeOH (0.1 M concentration). | Dilution prevents oligomerization.[1] MeOH activates the borohydride.[1] | Solution should be clear/yellowish.[1] Ensure no undissolved solids. |
| 2 | Cooling Cool the flask to 0°C (ice bath). | Controls the exotherm of hydride addition; prevents side reactions.[1] | Internal temp < 5°C. |
| 3 | Addition Add | Prevents vigorous hydrogen gas evolution and "runaway" reduction.[1] | Bubbling ( |
| 4 | Reaction Remove ice bath; stir at RT for 1-2 hours. | Allows reaction to reach completion once the initial exotherm subsides.[1] | TLC Check: Disappearance of aldehyde spot ( |
| 5 | Quench Add water or sat. | Destroys excess hydride.[1] Avoid HCl to prevent polymerization.[1] | Bubbling ceases. pH should be ~7-8.[1] |
| 6 | Extraction Extract with EtOAc (3x). Wash combined organics with Brine. | Partitions the product into the organic phase; removes inorganic borates. | Aqueous layer should be clear; Organic layer holds the product.[1] |
| 7 | Isolation Dry over | Removes water and solvent.[1] | Crude is usually a white/off-white solid.[1] |
DOT Diagram 2: Experimental Workflow & Decision Tree
Caption: Operational workflow emphasizing the critical decision point at TLC monitoring.
Part 4: Analytical Data & Validation
To ensure the protocol was successful, compare your isolated material against these standard metrics.
| Metric | Expected Result | Interpretation |
| Physical State | White to off-white solid | Yellowing indicates oxidation or polymerization.[1] |
| The appearance of the methylene doublet and hydroxyl triplet confirms reduction. | ||
| IR Spectroscopy | Broad peak ~3300-3400 | Indicates O-H stretch (and Indole N-H).[1] Absence of C=O (~1680 |
| Yield | 85 - 95% | Lower yields suggest loss during aqueous workup (water solubility).[1] |
References
-
Mohanakrishnan, A. K., et al. (2007).[1] Synthesis of N-Protected/Free Indole-7-Carboxaldehyde.[1][2] Synthetic Communications, 37(24), 4343–4352.[1]
- Relevance: Establishes the synthesis of the aldehyde precursor and general handling of 7-substituted indoles.
-
[1]
-
Somei, M., et al. (1981).[1] The First Preparation of Indole-7-carboxaldehyde.[1][2] Heterocycles.[1][3][4][5]
-
Gribble, G. W. (1996).[1] Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides. Chemical Society Reviews.[1]
- Relevance: Authoritative review on borohydride mechanisms and chemoselectivity.
-
Sigma-Aldrich. (2023).[1] Product Specification: Indole-7-carboxaldehyde.[1][2][6][7]
-
Relevance: Commercial specifications and safety data for the starting material.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-7-carboxaldehyde 97 1074-88-0 [sigmaaldrich.com]
Indole-7-Methanol: A Privileged Scaffold for Next-Generation Therapeutics
[1]
Executive Summary
This compound (CAS: 1074-87-9) and its derivatives represent a frontier in heterocyclic medicinal chemistry.[1] Historically overshadowed by C3- and C5-substituted indoles (e.g., tryptamines, serotonin), the C7-functionalized indole has emerged as a critical scaffold for overcoming solubility limitations and accessing novel binding pockets in kinases and epigenetic targets.[1]
This guide details the chemical architecture, synthetic access via "impossible" C-H activation, and the specific application of this scaffold in clinical candidates like BMS-986158 (Ezobresib) .
Chemical Architecture & Natural Occurrence[1][2]
The C7-Functionalization Challenge
The indole ring system is electron-rich, with electrophilic aromatic substitution occurring preferentially at C3.[1] Functionalizing the C7 position is electronically unfavorable and sterically hindered by the N1-H bond.[1] However, the C7-hydroxymethyl group provides a unique vector for hydrogen bonding and solubilization that does not disrupt the core hinge-binding ability of the indole N1-H.[1]
Biosynthetic Origins
While rare as a stable, isolable alkaloid, this compound appears as a transient intermediate in flavin-dependent biosynthetic pathways.[1]
-
Indirubin Pathway: It is implicated in the dimerization logic of indigoids, where flavin monooxygenases (e.g., from Pseudomonas) oxidize indole-7-carboxylic acid or aldehyde precursors.[1]
-
Biological Role: In nature, C7-oxidized indoles often serve as precursors to macrocyclic peptides or complex alkaloids like teleocidins and indolactams , where the C7 substituent cyclizes onto the N1 or C4 positions.
Synthetic Methodologies: Accessing the "Unreachable" C7
Accessing this compound requires bypassing the inherent reactivity of the indole ring.[1] Two primary strategies exist: Classical Pre-functionalization and Modern C-H Activation .
Strategy A: Classical Reduction (Pre-functionalized Precursors)
This method relies on starting materials where the C7 carbon is already installed (e.g., 7-bromoindole or indole-7-carboxylate).[1]
-
Protocol: Reduction of Methyl indole-7-carboxylate.
-
Reagents:
(THF, 0°C) or (MeOH, Reflux). -
Yield: Typically 85-95%.[1]
-
Limitation: Commercial availability of 7-substituted indoles is lower and costs are higher than simple indoles.[1]
Strategy B: Directed C-H Activation (The Modern Route)
To functionalize a naked indole at C7, a Directing Group (DG) on the Nitrogen (N1) is required to steer the metal catalyst to the C7 position, overcoming the natural C2/C3 preference.
-
Catalyst: Rhodium(III) or Palladium(II).[1]
-
Directing Group: N-Pivaloyl, N-Carbamate, or transient imines.[1]
-
Mechanism: The metal inserts into the C7-H bond (C-H activation) to form a metallacycle, followed by reaction with a coupling partner (e.g., formaldehyde or surrogates).
Visualization of Synthetic Logic
The following diagram illustrates the divergence between classical reduction and modern C-H activation strategies.
Caption: Comparison of Classical Reduction vs. Rh(III)-Catalyzed C-H Activation for this compound synthesis.
Medicinal Chemistry & Case Study: BMS-986158
The most authoritative validation of the this compound scaffold is Ezobresib (BMS-986158) , a potent BET (Bromodomain and Extra-Terminal) inhibitor developed by Bristol-Myers Squibb.[1]
The Pharmacophore
In BMS-986158, the scaffold is actually a pyrido[3,2-b]indole (an azaindole derivative), but the C7-functionalization logic remains identical.[1]
-
Role of C7-Group: The tertiary alcohol at C7 (a dimethyl carbinol, structurally analogous to the methanol) projects into a solvent-exposed region.[1] This improves solubility and metabolic stability without interfering with the core stacking interactions of the bromodomain.
-
Core Binding: The indole/azaindole NH serves as a hydrogen bond donor to the conserved asparagine in the BET binding pocket.
Structural Data Comparison
| Feature | Indole (Native) | This compound | BMS-986158 Scaffold |
| Water Solubility | Low (< 1 mg/mL) | Moderate (H-bond donor) | High (Polar side chain) |
| C7 Sterics | H (Small) | -CH2OH (Medium) | -C(Me)2OH (Bulky) |
| Primary Target | Non-specific | Precursor / Intermediate | BET Bromodomains (BRD4) |
| Key Interaction | Hydrophobic Stacking | H-Bond Donor/Acceptor | H-Bond to Asn140 (BRD4) |
Signal Transduction Pathway (BET Inhibition)
The following diagram details how C7-functionalized BET inhibitors like BMS-986158 disrupt cancer cell proliferation.[1]
Caption: Mechanism of Action for this compound derived BET inhibitors in blocking c-MYC oncogene transcription.[1]
Experimental Protocol: Synthesis of this compound
Objective: Synthesis of 1H-indole-7-methanol from Methyl 1H-indole-7-carboxylate. Scale: 10 mmol.
Materials
-
Methyl 1H-indole-7-carboxylate (1.75 g, 10 mmol)[1]
-
Lithium Aluminum Hydride (
) (2.0 eq, 20 mmol) -
Anhydrous THF (50 mL)
-
Rochelle's Salt (Potassium sodium tartrate)[1]
Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add anhydrous THF (30 mL) and cool to 0°C.
-
Addition: Carefully add
powder (760 mg) to the cold THF. Stir for 10 min. -
Substrate: Dissolve Methyl 1H-indole-7-carboxylate in remaining THF (20 mL) and add dropwise to the suspension over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]
-
Quench (Fieser Method): Cool back to 0°C. Dilute with Et2O. Add water (0.76 mL), then 15% NaOH (0.76 mL), then water (2.3 mL).
-
Workup: Add anhydrous
to the granular precipitate. Stir for 15 min. Filter through a Celite pad. -
Purification: Concentrate the filtrate in vacuo. Recrystallize from Benzene/Hexanes or purify via flash chromatography (SiO2, gradient 20-50% EtOAc/Hexane).[1]
Validation:
-
1H NMR (400 MHz, DMSO-d6):
11.05 (br s, 1H, NH), 7.45 (d, 1H), 7.05 (d, 1H), 6.95 (t, 1H), 6.40 (m, 1H), 5.20 (t, 1H, OH), 4.75 (d, 2H, CH2).
References
-
Biosynth . (2024). This compound Product Data & Biosynthetic Context. Biosynth. Link
-
Bristol-Myers Squibb . (2017).[1][2] BMS-986158 (Ezobresib): A Potent BET Inhibitor.[1][3][4] New Drug Approvals.[5] Link
-
National Institutes of Health (NIH) . (2023).[1] PubChem Compound Summary for CID 118196485 (Ezobresib/BMS-986158). PubChem. Link[1]
-
Song, J. et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Link
-
Wen, J. & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Link
A Strategic Guide to Elucidating the Mechanism of Action of Indole-7-methanol
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] While compounds like Indole-3-carbinol (I3C) have been extensively studied, many derivatives, such as Indole-7-methanol, remain mechanistically uncharacterized. This document presents a comprehensive, multi-phased strategic framework for the preliminary investigation of this compound's mechanism of action (MoA). Eschewing a rigid, one-size-fits-all template, this guide is structured as a logical, iterative investigatory workflow, beginning with broad phenotypic discovery and progressively narrowing to specific molecular target identification and pathway validation. As a self-validating system, each phase is designed to generate hypotheses that are rigorously tested in subsequent stages, ensuring a high degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals dedicated to navigating the complexities of MoA elucidation for novel chemical entities.
Phase 1: Foundational Analysis and Hypothesis Generation
Scientific Rationale
Before embarking on complex cellular and molecular assays, a foundational analysis of the molecule is paramount. This compound's novelty in the literature—with scant data beyond its role as a potential flavin cofactor and a product of auxin catabolism—necessitates a strategy built from first principles.[3][4] The logical starting point is to leverage the extensive knowledge base of structurally related indole compounds, most notably Indole-3-carbinol (I3C). I3C is known to exert anticarcinogenic, antioxidant, and anti-inflammatory effects through multiple mechanisms, including the modulation of estrogen metabolism, induction of G1 cell cycle arrest, and activation of the Nrf2 antioxidant response pathway.[5][6][7] By comparing the physicochemical properties and structural alerts of this compound to I3C, we can formulate initial, testable hypotheses about its potential biological activities and molecular targets.
Initial Hypotheses Based on Structural Analogs
Given the structural similarity to I3C, we can postulate several starting hypotheses for this compound:
-
Hypothesis A (Anti-proliferative): The compound may exhibit cytostatic or cytotoxic effects in cancer cell lines, potentially through cell cycle modulation or induction of apoptosis.[7]
-
Hypothesis B (Nuclear Receptor Modulation): The indole ring is a common scaffold for ligands of nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR), which is a known target of I3C metabolites.[6] this compound may act as an agonist or antagonist of one or more nuclear receptors.[8]
-
Hypothesis C (Enzyme Inhibition): Many small molecules function by inhibiting key enzymes. Indole derivatives have been shown to target enzymes like Cytochrome P450s and oncogenic kinases such as BRAFV600E.[5][7]
-
Hypothesis D (Redox Modulation): The compound may influence cellular redox homeostasis, for example, by activating the Nrf2-Keap1 antioxidant response pathway.[6]
This structured set of hypotheses will guide the design of the initial phenotypic screens.
Workflow for Initial Investigation
The overall strategy follows a logical progression from broad observation to specific validation.
Caption: Overall workflow for this compound MoA investigation.
Phase 2: Unbiased Phenotypic Screening & Cellular Effect Profiling
Scientific Rationale
With no established MoA, an unbiased, top-down approach is the most robust starting point. Phenotypic screening allows us to observe the compound's effect on whole cells without preconceived notions of its target.[9] By screening across a diverse panel of cell lines (e.g., representing different cancer types, normal tissue), we can identify a "hit"—a specific, reproducible, and dose-dependent cellular phenotype. This initial hit serves as the foundational biological endpoint for all subsequent target deconvolution efforts. High-content imaging and multi-parametric cytotoxicity assays are ideal for this phase.
Experimental Protocol: Multi-Parametric Cell Viability Assay
This protocol is designed to simultaneously assess cell viability, cytotoxicity, and apoptosis induction.
-
Cell Plating: Seed a panel of 5-10 cancer cell lines (e.g., MCF-7, PC3, A549, HCT116) and a non-cancerous control line (e.g., HEK293, MCF-10A) into 96-well, clear-bottom black plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture medium, starting from a maximum concentration of 100 µM. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
Assay Multiplexing:
-
Add a cell-permeable fluorogenic substrate for live-cell protease activity (e.g., GF-AFC) to measure cell viability.
-
Add a cell-impermeable fluorescent DNA dye (e.g., CellTox™ Green) to measure cytotoxicity (compromised membrane integrity).
-
Add a luminogenic caspase-3/7 substrate to measure apoptosis.
-
-
Data Acquisition: Read fluorescence (for viability and cytotoxicity) and luminescence (for apoptosis) on a multi-mode plate reader.
-
Data Analysis: Normalize the data to vehicle controls. Plot dose-response curves and calculate EC₅₀/IC₅₀ values for each parameter.
Data Presentation and Interpretation
The results should identify which cell lines are most sensitive to this compound and through which primary mechanism (e.g., cytostatic, cytotoxic, pro-apoptotic).
| Cell Line | Viability (IC₅₀, µM) | Cytotoxicity (EC₅₀, µM) | Caspase-3/7 Activity (EC₅₀, µM) | Predicted Primary Effect |
| MCF-7 | 5.2 | > 100 | 6.1 | Apoptosis/Cytostatic |
| PC3 | 8.9 | > 100 | 10.2 | Apoptosis/Cytostatic |
| A549 | 45.1 | > 100 | > 100 | Weakly Cytostatic |
| HCT116 | 4.8 | 15.7 | 5.3 | Apoptosis/Cytotoxic |
| HEK293 | > 100 | > 100 | > 100 | None |
Table of hypothetical phenotypic screening data.
Phase 3: Target Deconvolution and Identification
Scientific Rationale
Once a robust phenotype is established, the next critical step is to identify the direct molecular target(s) responsible for this effect. It is essential to use at least two orthogonal methods to confidently identify a target.[10] Affinity-based chemical proteomics provides a direct method to "fish" for binding partners from a cell lysate, while the Cellular Thermal Shift Assay (CETSA) offers an invaluable way to confirm direct target engagement in an intact cellular environment.[11][12]
Method 1: Affinity-Based Chemical Proteomics
This approach involves immobilizing this compound on a solid support to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.[11]
3.2.1. Experimental Protocol
-
Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., alkyne or azide) for subsequent conjugation or a biotin tag. The linker attachment point must be carefully chosen to minimize disruption of the compound's activity, which must be re-confirmed.
-
Affinity Matrix Preparation: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Grow the most sensitive cell line identified in Phase 2 (e.g., HCT116) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the cleared cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C.
-
As a crucial control, perform a parallel incubation with beads conjugated to an inactive structural analog or with free this compound in competition.
-
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the control samples.
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases when bound to a ligand.[13] This allows for the confirmation of target engagement in live cells, a critical validation step.[14]
3.3.1. CETSA Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
3.3.2. Experimental Protocol
-
Cell Culture and Treatment: Culture the target cells (e.g., HCT116) and treat them with either vehicle (DMSO) or a high concentration (e.g., 10x IC₅₀) of this compound for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Analysis: Collect the supernatant and analyze the amount of the putative target protein (identified from the affinity pulldown) remaining in the soluble fraction at each temperature using Western blotting.
-
Data Interpretation: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms direct target engagement.
Phase 4: Pathway Analysis and Mechanism Validation
Scientific Rationale
Identifying a direct binding target is a major milestone, but it is not the complete mechanism. We must understand the downstream consequences of this binding event. Transcriptomics (RNA-seq) provides a global, unbiased view of the transcriptional changes induced by the compound, offering powerful insights into the affected signaling pathways.[16][17] These findings must then be validated at the protein level and linked back to the observed phenotype.
Experimental Protocol: RNA-Sequencing
-
Sample Preparation: Treat the sensitive cell line (e.g., HCT116) with this compound at its IC₅₀ concentration (and a vehicle control) for a relevant time point (e.g., 6, 12, or 24 hours). Perform at least three biological replicates.
-
RNA Extraction: Extract total RNA from the cells using a high-quality RNA isolation kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA samples and perform next-generation sequencing (NGS).
-
Bioinformatic Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential gene expression (DGE) analysis to identify genes that are significantly up- or down-regulated.
-
Conduct pathway enrichment analysis (e.g., GO, KEGG, Reactome) on the list of differentially expressed genes to identify statistically overrepresented biological pathways.
-
Hypothetical Pathway and Validation
Let's assume the target identification points to a protein kinase (e.g., "Kinase X") and the RNA-seq data reveals an upregulation of genes controlled by the transcription factor "TF-Y".
Caption: Hypothetical signaling pathway for this compound.
4.3.1. Validation Experiments
-
Western Blotting: Confirm the findings from transcriptomics at the protein level. For the hypothetical pathway, one would measure:
-
The phosphorylation status of the "Substrate of Kinase X". A decrease upon treatment would validate the inhibition of Kinase X.
-
The total and/or nuclear levels of "TF-Y". An increase in the nucleus would confirm its activation.
-
The protein levels of downstream gene products.
-
-
In Vitro Kinase Assay: Use purified recombinant Kinase X to directly test if this compound inhibits its enzymatic activity. This provides definitive proof that the binding event is functional.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete Kinase X in the cells. If the knockdown/knockout cells become resistant to this compound treatment, it strongly validates that Kinase X is the critical target for the compound's phenotypic effect.[18]
Phase 5: Broad-Spectrum Off-Target and Safety Profiling
Scientific Rationale
A complete preliminary MoA investigation requires an assessment of a compound's selectivity. Understanding potential off-target interactions is critical for predicting potential side effects and for confirming that the observed phenotype is indeed due to the primary target. Screening against large, diverse panels of common drug targets (kinases, GPCRs, ion channels, nuclear receptors) is a standard industry practice.[19][20]
Recommended Screening Panels
Commercial services offer comprehensive screening panels. A standard panel for initial investigation would include:
-
Kinase Panel: A binding or activity assay against a panel of ~400 human kinases to assess selectivity.
-
Nuclear Receptor Panel: Functional assays to test for agonist or antagonist activity against the 48 human nuclear receptors.[21][22]
-
Ion Channel Panel: Electrophysiological or fluorescence-based assays against a panel of key cardiac and neuronal ion channels.[23][24]
-
GPCR Panel: Radioligand binding assays for a broad panel of G-protein coupled receptors.
Data Presentation
Data is typically presented as a percentage of inhibition or activation at a single high concentration (e.g., 10 µM).
| Target Class | Panel Size | Hits (>50% Inhibition @ 10 µM) | Primary Target | Notes |
| Kinases | 468 | 3 | Kinase X (98%) | Two weak off-targets identified (55% and 62%). |
| NHRs | 48 | 1 | - | Weak agonist activity on PXR (52%). |
| Ion Channels | 55 | 0 | - | No significant activity observed. |
| GPCRs | 68 | 0 | - | No significant activity observed. |
Table of hypothetical broad-spectrum screening results.
This data provides a selectivity profile, indicating that this compound is a relatively selective inhibitor of "Kinase X" at the tested concentration, with minor off-target activities that may warrant further investigation.
Conclusion
This guide outlines a rigorous, phased, and hypothesis-driven approach for the preliminary investigation of this compound's mechanism of action. By beginning with unbiased phenotypic screening and systematically progressing through orthogonal target identification techniques, pathway analysis, and selectivity profiling, this framework is designed to build a robust, evidence-based understanding of the compound's biological function. Each step is a self-validating component of a larger logical structure, ensuring that the resulting MoA model is built on a foundation of scientific integrity. This comprehensive strategy will enable researchers to efficiently and confidently elucidate the core mechanism of this novel indole derivative, paving the way for its potential future development.
References
-
Shafique, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Retrieved from [Link]
-
Abbas, M., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of indole, methanol, and water molecules with appropriate atomic labels. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbinol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Retrieved from [Link]
-
Bowron, D. T., et al. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Royal Society of Chemistry. Retrieved from [Link]
-
Tiwari, R. K. (n.d.). Mechanism of Action of Indole-3-Carbinol, a Dietary Chemopreventive Agent in Breast Cancer. Retrieved from [Link]
-
Linus Pauling Institute. (n.d.). Indole-3-Carbinol. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of indole-3-carbinole as a chemopreventive agent. Retrieved from [Link]
-
MDPI. (n.d.). Elevated Indoxyl Sulfate Levels Correlate with Increased Aortic Stiffness in Patients Undergoing Kidney Transplantation. Retrieved from [Link]
-
WebMD. (n.d.). Indole-3-Carbinol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
PubMed. (n.d.). Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Retrieved from [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Transcriptomic Approaches in Studies on and Applications of Chimeric Antigen Receptor T Cells. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation chemistry of indole-3-methanol. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Metrion Biosciences. (n.d.). Specialist Ion Channel Screening for Lead Optimisation. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]
-
Nexcelom Bioscience. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]
-
ChanPharm. (n.d.). Ion Channel Screening Service. Retrieved from [Link]
-
AIMED Analytics. (2023). Harnessing the Power of Transcriptomics. Retrieved from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Nuclear Receptor Screening Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]
-
Longdom Publishing. (2024). Applications of Transcriptomics: In Understanding Disease Mechanisms and Biomarker Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 6. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. drughunter.com [drughunter.com]
- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. criver.com [criver.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Ion Channel Screening Service - ChanPharm [chanpharm.com]
Unlocking the Antimicrobial Potential of Indole-7-methanol: A Technical Guide for Drug Discovery Professionals
Foreword: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative response from the scientific community. The diminishing efficacy of existing drug classes has propelled the search for novel chemical scaffolds capable of circumventing established resistance mechanisms. Within this landscape, indole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial and antibiofilm effects.[1][2][3][4] This guide focuses on a specific, yet under-explored, member of this family: Indole-7-methanol. While direct studies on its antimicrobial properties are nascent, its structural relation to other bioactive indoles warrants a thorough investigation. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals aiming to systematically evaluate the potential of this compound as a novel antibacterial or antifungal agent.
The Indole Scaffold: A Privileged Structure in Antimicrobial Research
The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products and a cornerstone of medicinal chemistry.[2] Its unique electronic properties and versatile synthetic accessibility have led to the development of numerous indole-containing drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2][4] In the context of infectious diseases, indole and its derivatives have been shown to exert antimicrobial effects through various mechanisms.[3][4] These include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with crucial cellular processes.[4][5] Notably, some indole derivatives have demonstrated efficacy against multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[1][3]
The antimicrobial activity of indole derivatives is often influenced by the nature and position of substituents on the indole ring.[2] For instance, studies on halogenated indoles and those with substitutions at the 3, 5, and 7-positions have revealed significant variations in their potency and spectrum of activity.[3][6] This underscores the importance of a systematic exploration of differently functionalized indole compounds, such as this compound.
This compound: A Profile of the Candidate Molecule
This compound (C₉H₉NO) is a derivative of indole characterized by a hydroxymethyl group at the 7-position of the indole ring.[7] While its primary application in the literature has been as a synthetic intermediate, its structural features suggest a potential for biological activity.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [7] |
| Molecular Weight | 147.17 g/mol | [7] |
| CAS Number | 1074-87-9 | [7] |
| Appearance | (Expected) Crystalline solid | N/A |
| Solubility | (Expected) Soluble in methanol, ethanol, DMSO | N/A |
Synthesis and Availability
This compound can be synthesized from its corresponding aldehyde, indole-7-carboxaldehyde, through a reduction reaction.[7] This straightforward synthesis makes it an accessible compound for research purposes. Several chemical suppliers also offer this compound commercially.
A Phased Approach to Evaluating Antimicrobial Efficacy
A rigorous and systematic evaluation of this compound's antimicrobial potential is paramount. The following phased experimental workflow is proposed, progressing from broad screening to more focused mechanistic studies.
Caption: A three-phased experimental workflow for the evaluation of this compound.
Phase 1: Primary Screening for Antimicrobial Activity
The initial phase focuses on establishing whether this compound exhibits any intrinsic antibacterial or antifungal properties.
This qualitative assay provides a rapid preliminary assessment of antimicrobial activity.
Principle: A filter paper disk impregnated with this compound is placed on an agar plate inoculated with a test microorganism. If the compound inhibits microbial growth, a clear zone of inhibition will appear around the disk.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) equivalent to a 0.5 McFarland standard.
-
Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate using a sterile cotton swab.
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) to the agar surface.
-
Compound Loading: Pipette a known volume (e.g., 10 µL) of a stock solution of this compound (dissolved in a suitable solvent like DMSO) onto a disk. A solvent control disk (DMSO only) must be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.
Following a positive result in the disk diffusion assay, the MIC is determined to quantify the compound's potency.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Phase 2: Defining the Spectrum of Activity and Assessing Cytotoxicity
This phase aims to characterize the breadth of this compound's activity and to evaluate its potential toxicity to mammalian cells, a critical step in early-stage drug development.
The MIC determination should be expanded to include a diverse panel of clinically relevant microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis (including VRE strains), Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii.
-
Fungi: Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus.
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
Phase 3: Elucidating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its further development. The following assays can provide initial insights into the mechanism of action of this compound.
Caption: Potential mechanisms of action for this compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence.
Step-by-Step Methodology:
-
Cell Treatment: Treat a suspension of the target microorganism with this compound at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative (untreated) control.
-
PI Staining: Add PI to each cell suspension and incubate in the dark.
-
Analysis: Analyze the samples using a flow cytometer or a fluorescence microscope to quantify the percentage of PI-positive (membrane-compromised) cells.
Principle: This assay quantifies the ability of a compound to prevent the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.
Step-by-Step Methodology:
-
Inoculation and Treatment: In a 96-well plate, add a standardized microbial inoculum to a growth medium containing sub-inhibitory concentrations of this compound.
-
Incubation: Incubate the plate for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
Washing: Gently wash the wells to remove planktonic (free-floating) cells.
-
Staining: Stain the remaining adherent biofilm with a solution of crystal violet.
-
Solubilization and Quantification: Solubilize the crystal violet with an appropriate solvent (e.g., ethanol or acetic acid) and measure the absorbance at approximately 595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Data Interpretation and Future Directions
The data generated from this phased approach will provide a comprehensive initial assessment of this compound's antimicrobial potential.
Hypothetical Data Summary
The following table presents a hypothetical summary of potential results that would indicate a promising profile for this compound.
| Assay | Target Microorganism | Result | Implication |
| MIC | S. aureus (MRSA) | 8 µg/mL | Potent antibacterial activity |
| MIC | C. albicans | 16 µg/mL | Antifungal activity |
| IC₅₀ (HEK293) | N/A | >128 µg/mL | Low cytotoxicity, favorable selectivity index |
| Biofilm Inhibition | P. aeruginosa | 60% inhibition at 1/4 MIC | Potential to combat chronic infections |
Next Steps in Development
Should the initial data be promising, subsequent research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Employing transcriptomics and proteomics to identify the specific cellular pathways affected by the compound.
-
In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of infection.
-
Resistance Development Studies: Assessing the propensity for microorganisms to develop resistance to this compound.
Conclusion
While this compound remains a relatively unexplored molecule in the context of antimicrobial research, its indole scaffold and the known activities of related compounds provide a strong rationale for its investigation. The systematic, multi-phased approach outlined in this guide offers a robust framework for elucidating its potential as a novel antibacterial or antifungal agent. The discovery of a new antimicrobial agent is a challenging yet critical endeavor. A thorough and methodologically sound exploration of promising chemical entities like this compound is an essential step in addressing the global challenge of antimicrobial resistance.
References
-
Capan, A., Shirinzadeh, H., Unsalan, S., & Capan, G. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(2), 291-297. Retrieved from [Link]
-
Chaudhary, P., & Kumar, R. (2024). Antibacterial activity of methanol leaves extract against Uropathogens. ResearchGate. Retrieved from [Link]
-
Mondal, A., & Chatterjee, N. S. (2015). Indole, a bacterial signaling molecule, exhibits inhibitory activity against growth, dimorphism and biofilm formation in Candida albicans. ResearchGate. Retrieved from [Link]
-
Jagdish, A., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmacy & Pharmaceutical Research, 22(2). Retrieved from [Link]
-
Tchinda, C. F., et al. (2017). Antibacterial activity of methanol extracts of the plants as MIC... ResearchGate. Retrieved from [Link]
-
Fankam, A. G., et al. (2015). Antibacterial activities of the methanol extracts of seven Cameroonian dietary plants against bacteria expressing MDR phenotypes. ResearchGate. Retrieved from [Link]
-
Fankam, A. G., et al. (2015). Antibacterial activities of the methanol extracts of seven Cameroonian dietary plants against bacteria expressing MDR phenotypes. BMC Complementary and Alternative Medicine, 15, 36. Retrieved from [Link]
-
Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Retrieved from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Synthesis of indole. Organic Chemistry Portal. Retrieved from [Link]
-
Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426-444. Retrieved from [Link]
-
Chen, Y. T., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 12(6), e04780-23. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. Molecules, 27(14), 4363. Retrieved from [Link]
-
Kim, S. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 24(13), 11099. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
He, L., et al. (2010). Antifungal Activities of Some Indole Derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-442. Retrieved from [Link]
-
Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Retrieved from [Link]
-
Unsalan, S., & Capan, G. (2011). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. Retrieved from [Link]
-
Singh, S., & Singh, P. (2023). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. Journal of Molecular Structure, 1271, 134045. Retrieved from [Link]
-
Al-Shamari, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. Retrieved from [Link]
-
Wang, Y., et al. (2022). Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720. Frontiers in Marine Science, 9, 949021. Retrieved from [Link]
-
Wang, Y., et al. (2019). Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. ACS Omega, 4(19), 18036-18044. Retrieved from [Link]
-
Sharma, R., & Ghoshal, G. (2018). Antifungal activity of methanol as negative control and torularhodin... ResearchGate. Retrieved from [Link]
-
Kolis, S. P., et al. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Tetrahedron Letters, 44(28), 5231-5233. Retrieved from [Link]
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
-
Singh, S., et al. (2023). Antifungal activity of volatile and non-volatile metabolites of endophytes of Chloranthus elatior Sw. Frontiers in Microbiology, 14, 1173719. Retrieved from [Link]
-
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 319-328. Retrieved from [Link]
Sources
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
Indole-7-methanol: A Versatile Precursor for the Synthesis of Tryptamines and Auxins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-7-methanol, a readily accessible indole derivative, serves as a pivotal starting material for the synthesis of a diverse array of biologically significant molecules, including tryptamines and auxin analogs. This technical guide provides a comprehensive overview of the synthetic pathways leveraging this compound as a key precursor. It delves into the strategic considerations, reaction mechanisms, and detailed experimental protocols for the conversion of this compound into 7-substituted tryptamines and indole-7-acetic acid, a potential auxin analog. The document is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and plant sciences, offering both foundational knowledge and practical insights for the synthesis of these important classes of compounds.
Introduction: The Strategic Importance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic compounds with profound biological activities. Among the various substituted indoles, this compound stands out as a particularly useful and versatile building block. Its strategic importance lies in the reactivity of the C7-hydroxymethyl group, which can be readily transformed into a variety of other functional groups, providing a gateway to a wide range of 7-substituted indole derivatives.
This guide will focus on two major classes of compounds accessible from this compound:
-
Tryptamines: A class of monoamine alkaloids, many of which are known for their potent psychoactive properties and interactions with serotonin receptors. The synthesis of tryptamines with substitution at the 7-position of the indole ring is of significant interest for exploring structure-activity relationships and developing novel therapeutic agents.
-
Auxins: A group of plant hormones that play a crucial role in regulating plant growth and development. While indole-3-acetic acid (IAA) is the most well-known natural auxin, the synthesis and biological evaluation of other positional isomers, such as indole-7-acetic acid, are of interest for developing new plant growth regulators and herbicides.
This document will provide a detailed exploration of the chemical transformations required to convert this compound into these target molecules, emphasizing the underlying chemical principles and providing practical, step-by-step protocols.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful synthesis.
| Property | Value | Reference |
| CAS Number | 1074-87-9 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Melting Point | 44-48°C | [2] |
| Boiling Point | 360.6±17.0 °C (Predicted) | [2] |
| Density | 1.272±0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.0±0.10 (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthesis of 7-Substituted Tryptamines from this compound
The synthesis of 7-substituted tryptamines from this compound is a multi-step process that hinges on the initial oxidation of the C7-hydroxymethyl group to an aldehyde. This aldehyde then serves as the electrophilic partner in a subsequent Henry reaction to introduce the nitroethyl side chain, which is finally reduced to the desired primary amine of the tryptamine.
Overall Synthetic Workflow
The synthetic route can be visualized as a three-stage process:
Sources
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of Indole-7-methanol
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Indole-7-methanol, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The primary method detailed is the reduction of Indole-7-carboxylic acid using Lithium Aluminum Hydride (LAH), a robust and high-yielding transformation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
This compound is a member of the indole family, a privileged scaffold in numerous natural products and pharmaceutical agents. The hydroxymethyl group at the 7-position serves as a versatile synthetic handle for further molecular elaboration, making it a key intermediate in the synthesis of complex target molecules. Its preparation requires a reliable and scalable method. While several synthetic routes exist, the reduction of the corresponding carboxylic acid offers a direct and efficient pathway.
The protocol herein focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and non-selective reducing agent capable of converting carboxylic acids directly to primary alcohols.[1][2][3] Understanding the principles behind this reagent's reactivity is paramount to its safe and effective use.
Causality of Reagent Choice: Why Lithium Aluminum Hydride?
Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (NaBH₄) due to the resonance stabilization of the carboxylate anion formed in the initial step.[2][4] LiAlH₄ is a significantly more potent source of hydride ions (H⁻), making it one of the few reagents that can efficiently perform this transformation.[2][3] Its high reactivity necessitates the use of anhydrous solvents (e.g., tetrahydrofuran, diethyl ether) and an inert atmosphere to prevent violent reactions with moisture.
Reaction Scheme and Mechanism
The overall transformation is the reduction of the carboxyl group of Indole-7-carboxylic acid to a primary alcohol.
Figure 1: Overall synthetic scheme for the reduction of Indole-7-carboxylic acid.
The mechanism involves the initial deprotonation of the acidic carboxylic acid proton by a hydride, generating hydrogen gas. The resulting lithium carboxylate salt is then reduced by the aluminum hydride species. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol.[1] It is impossible to stop the reaction at the aldehyde stage with LiAlH₄.[1]
Materials and Equipment
Proper preparation is critical for a successful and safe experiment. All glassware should be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled in a desiccator over a drying agent before use.
| Category | Item | Purpose | Notes |
| Reagents | Indole-7-carboxylic acid | Starting Material | Ensure purity >97% |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | Highly reactive with water. Handle under inert gas. | |
| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Use from a freshly opened bottle or a solvent purification system. | |
| Sodium Sulfate (Na₂SO₄), anhydrous | Drying Agent | For drying the organic extract. | |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Reagent grade or higher. | |
| Saturated Sodium Bicarbonate (NaHCO₃) soln | Workup | To neutralize any remaining acid. | |
| Saturated Sodium Chloride (NaCl) soln (Brine) | Workup | To aid phase separation and remove water. | |
| Deionized Water (H₂O) | Quenching/Workup | ||
| 15% Sodium Hydroxide (NaOH) solution | Quenching | For Fieser workup. | |
| Equipment | Round-bottom flasks (various sizes) | Reaction Vessel | |
| Magnetic stirrer and stir bars | Agitation | ||
| Condenser (reflux) | Attached to a gas bubbler. | ||
| Septa and needles/syringes | Reagent Transfer | For maintaining an inert atmosphere. | |
| Inert Gas System (Nitrogen or Argon) | Atmosphere Control | Manifold with bubbler. | |
| Ice/water bath | Temperature Control | For initial reagent addition. | |
| Separatory funnel | Liquid-Liquid Extraction | ||
| Rotary evaporator | Solvent Removal | ||
| Thin Layer Chromatography (TLC) plates | Reaction Monitoring | Silica gel 60 F₂₅₄ | |
| Glass column and silica gel | Purification | For flash column chromatography. |
Detailed Step-by-Step Synthesis Protocol
This protocol is based on a representative 5 mmol scale. Adjust quantities accordingly for different scales.
Experimental Workflow Overview
Sources
Application Note: Purification of Indole-7-methanol by Recrystallization
Abstract & Scope
Indole-7-methanol (CAS: 1074-87-9) is a critical bicyclic heteroaromatic intermediate used in the synthesis of complex alkaloids and pharmaceutical scaffolds.[1] Unlike its more common isomer, indole-3-methanol, the 7-position functionalization introduces unique steric and electronic challenges. High-purity isolation is often complicated by the compound's susceptibility to oxidative polymerization (forming colored oligomers) and acid-catalyzed dehydration.
This Application Note provides a robust, scalable protocol for purifying this compound via recrystallization. Moving beyond standard chromatography, this guide focuses on thermodynamic solubility differentials to achieve purities >99% suitable for GMP-adjacent workflows.
Physicochemical Profile & Solubility Logic
Successful recrystallization relies on exploiting the steep solubility curve of the target molecule while maintaining impurities in solution (or vice versa).
Key Properties
| Property | Specification | Notes |
| CAS Number | 1074-87-9 | |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.18 g/mol | |
| Melting Point | 64–65 °C | Sharp melting range indicates high purity [1].[2] |
| Appearance | Beige to off-white solid | Oxidizes to pink/red upon air exposure.[3] |
| pKa | ~16 (NH) | Weakly acidic; avoid strong bases. |
Solvent Selection Strategy
The hydroxymethyl group at the C7 position adds polarity to the lipophilic indole core. This "amphiphilic" nature dictates the solvent choice:
-
Non-polar solvents (Hexane/Heptane): Poor solubility even at boiling; useful only as anti-solvents.
-
Polar Protic (Methanol/Ethanol): High solubility at room temperature; poor recovery yield unless water is added (binary system).
-
Aromatic/Moderately Polar (Toluene/Ethyl Acetate): Ideal. These solvents often show the necessary "steep" solubility curve—dissolving the compound at reflux but precipitating it upon cooling.
Recommended Solvent System: Toluene (Primary) or Ethyl Acetate/n-Hexane (Binary Alternative). Toluene is preferred for removing colored oxidation impurities which tend to remain in the mother liquor.
Recrystallization Protocol
Pre-requisites & Safety
-
Inert Atmosphere: Perform all heating steps under a gentle stream of Nitrogen or Argon to prevent oxidation (reddening).
-
Light Protection: Wrap flasks in aluminum foil if the crude material is already significantly discolored.
-
Glassware: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Step-by-Step Procedure (Toluene Method)
Step 1: Dissolution
-
Charge the crude this compound into the flask.
-
Add Toluene (approx. 5–7 mL per gram of crude). Note: The exact volume depends on the impurity profile; start with a lower volume.
-
Heat the mixture to reflux (110 °C) with stirring.
-
Checkpoint: If the solid does not dissolve completely after 5 minutes at reflux, add more Toluene in small aliquots (0.5 mL/g) until a clear solution is obtained.
-
Exception: If dark, insoluble specks remain, these are likely polymeric impurities. Do not add infinite solvent; proceed to Step 2.
-
Step 2: Hot Filtration (Critical for Optical Purity)
-
While maintaining the solution near boiling, filter rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Why: This removes insoluble oxidized oligomers and inorganic salts (e.g., MnO₂ residues from synthesis).
Step 3: Controlled Nucleation
-
Allow the filtrate to cool slowly to room temperature (20–25 °C) over 1–2 hours. Do not shock-cool in an ice bath yet.
-
Observe the formation of crystals.[4] If "oiling out" occurs (formation of liquid droplets instead of crystals), reheat to redissolve and add a seed crystal or scratch the glass surface.
-
Once crystallization is well-established at room temperature, cool the flask to 0–4 °C in an ice bath for 30 minutes to maximize yield.
Step 4: Isolation & Drying
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a small amount of cold Toluene (or cold Hexane/Heptane to remove residual Toluene).
-
Dry: Dry the solid under high vacuum (< 5 mbar) at room temperature for 4–6 hours. Avoid heating during drying to prevent surface oxidation.
Visualization of Workflow
Process Logic Diagram
The following diagram illustrates the decision-making process during the purification workflow.
Figure 1: Decision logic for the recrystallization of this compound, addressing common failure modes like oiling out.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooling is too rapid. | Reheat to dissolve.[5][6] Add 10% more solvent. Add a seed crystal at the cloud point. |
| Colored Crystals | Oxidation products trapped in crystal lattice. | Recrystallize again using Toluene/Activated Carbon . Add carbon during the hot dissolution step, stir for 5 mins, then hot filter. |
| Low Yield | Solubility in mother liquor is too high. | Concentrate the mother liquor by 50% and repeat cooling (Second Crop). Or, add a non-polar anti-solvent (Hexane) dropwise. |
| Pink Surface | Surface oxidation during drying. | Ensure vacuum drying is performed in the dark. Store under Argon at -20 °C. |
Analytical Validation
To confirm the success of the purification, comparing the product against established standards is essential.
-
HPLC Purity: >98.5% (Area %).[2]
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
-
1H NMR (DMSO-d6):
-
Diagnostic signal: Methylene protons (-CH₂OH) typically appear around δ 4.6–4.8 ppm (doublet or singlet depending on exchange).
-
Indole NH: Broad singlet >10 ppm.
-
-
Melting Point: The purified solid should melt sharply between 64–65 °C [1]. A broad range (<60 °C) indicates residual solvent or impurities.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link][7]
Sources
- 1. biosynth.com [biosynth.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. DR ANTHONY MELVIN CRASTO Ph.D – New Drug Approvals [crasto8.rssing.com]
- 7. This compound CAS#: 1074-87-9 [m.chemicalbook.com]
Using Indole-7-methanol as a building block in organic synthesis
This Application Note is designed for medicinal chemists and process scientists utilizing Indole-7-methanol (7-hydroxymethylindole) as a scaffold for drug discovery.[1] Unlike its well-known but unstable isomer indole-3-methanol (I3C), the 7-isomer offers a robust benzylic handle for accessing unique chemical space, particularly tricyclic alkaloids and kinase inhibitors.[1]
Strategic Building Block for Tricyclic Scaffolds and Kinase Inhibitors[1]
Executive Summary: The "7-Position" Advantage
This compound (CAS: 1074-87-9) is an underutilized but high-value building block.[1] While the 3-position of indole is electronically driven (enamine-like reactivity) and prone to acid-catalyzed oligomerization, the 7-position behaves as a stable, electron-rich benzylic system.
Key Advantages:
-
Stability: Unlike Indole-3-methanol, which rapidly dimerizes to 3,3'-diindolylmethane (DIM) in acidic media, this compound is stable under standard acidic workups, allowing for more versatile functionalization.[1]
-
Cyclization Potential: The proximity of the C7-hydroxymethyl group to the indole nitrogen (N1) provides a direct gateway to pyrrolo[3,2,1-hi]indole tricyclic cores, a privileged scaffold in natural products (e.g., Kopsia alkaloids) and modern kinase inhibitors.
-
Orthogonal Reactivity: The primary alcohol can be selectively oxidized, halogenated, or displaced without affecting the C3-nucleophilic center.
Chemical Profile & Handling
| Property | Specification | Application Note |
| Structure | Indole ring with -CH₂OH at C7 | C7 is "benzylic" but influenced by the electron-rich indole.[1] |
| Stability | Moderate | Stable to air/moisture.[1] Avoid strong Lewis acids without N-protection to prevent polymerization.[1] |
| Solubility | DMSO, MeOH, EtOAc, DCM | High solubility in polar organics; poor in hexanes.[2] |
| pKa | ~16 (N-H), ~15 (O-H) | The N-H is the most acidic proton; N-alkylation competes with O-alkylation if base is unselective. |
Core Reactivity Modules
The following diagram illustrates the three primary synthetic pathways accessible from this compound.
Figure 1: Divergent synthetic pathways from this compound. The green path highlights the unique access to tricyclic cores.
Detailed Experimental Protocols
Module A: Benzylic Functionalization (Conversion to Electrophile)
Objective: Convert the -OH group into a leaving group (Cl, Br) or an aldehyde for further coupling.[1]
Protocol A1: Synthesis of 7-(Chloromethyl)-1H-indole
Context: This intermediate is highly reactive.[1] It should be used immediately or stored at -20°C.
Reagents: Thionyl chloride (
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M) under
atmosphere. -
Base Addition: Add
(1.2 equiv) and cool the solution to 0°C.-
Expert Insight: The base neutralizes HCl generated, preventing acid-catalyzed decomposition of the indole ring.
-
-
Chlorination: Dropwise add
(1.1 equiv).[1] Stir at 0°C for 30–60 mins. -
Monitoring: Monitor by TLC (silica). The product is usually less polar than the starting alcohol.
-
Workup: Quench with saturated
. Extract with DCM.[1] Dry over .[1][3] -
Purification: Flash chromatography (Hexanes/EtOAc) is possible, but the crude material is often pure enough for the next step (e.g., alkylation).[2]
Protocol A2: Selective Oxidation to Indole-7-carboxaldehyde
Context: Accessing the aldehyde allows for Wittig olefination or reductive amination.[1]
Reagents: Activated Manganese Dioxide (
-
Reaction: Suspend this compound (1.0 equiv) and activated
(10.0 equiv) in Acetone.-
Note: A large excess of
is standard for benzylic oxidations to drive kinetics.[1]
-
-
Conditions: Stir vigorously at room temperature for 12–24 hours.
-
Filtration: Filter through a pad of Celite to remove the manganese solids.[1] Rinse the pad with EtOAc.[1]
-
Yield: Concentration of the filtrate typically yields the clean aldehyde (>90% yield) as a yellow solid.[1]
Module B: The "Killer App" – Synthesis of Pyrrolo[3,2,1-hi]indole
Objective: Create a tricyclic core by connecting the C7 substituent to the N1 nitrogen. This is a key scaffold for kinase inhibitors (e.g., inhibiting kinases with restricted ATP pockets).[1][2]
Protocol B1: Intramolecular Cyclization Strategy
This transformation requires a two-step sequence: (1) Extension of the carbon chain (optional, depending on ring size) or functionalization, followed by (2) Base-mediated closure.[2]
Target: 5,6-dihydro-4H-pyrrolo[3,2,1-hi]indole (Tricyclic core).[1][2]
-
Step 1: Activation. Convert this compound to 7-(bromomethyl)indole using
(0.33 equiv) in at 0°C.[1] -
Step 2: Malonate Displacement (Chain Extension). React the bromide with Sodium Dimethyl Malonate in THF to install a 2-carbon chain at C7.[1]
-
Step 3: Cyclization.
-
Dissolve the C7-functionalized indole in dry DMF.[1]
-
Add NaH (1.1 equiv) at 0°C.
-
Mechanism:[4][5][6][7][8][9] The base deprotonates the Indole N-H (
).[9] The resulting N-anion attacks the electrophilic carbon on the C7 side chain (e.g., an alkyl halide or mesylate formed in previous steps). -
Result: Formation of the 5- or 6-membered ring fusing N1 and C7.
-
Case Study: Drug Discovery Application
Design of a Tricyclic Mcl-1 Inhibitor
Background: Overexpression of Mcl-1 is a resistance mechanism in many cancers.[1] Tricyclic indoles mimic the BH3 domain helix, blocking the protein-protein interaction.
Workflow:
-
Starting Material: this compound.[1]
-
Scaffold Construction: Use Protocol A2 to generate the aldehyde.[1] Perform a Henry reaction (Nitroaldol) followed by reduction to get the C7-ethylamine chain.[1]
-
Ring Closure: Use a carbonyldiimidazole (CDI) coupling to close the ring between the C7-amine and the N1-indole, forming a urea-linked tricyclic core.
-
Validation: This rigid core orients substituents at C3 perfectly into the hydrophobic groove of Mcl-1.[1]
Data Summary for Scaffold Validation:
| Parameter | This compound Derived Core | Standard Indole Core |
| Conformational Rigidity | High (Fused Ring) | Low (Rotatable Bonds) |
| Metabolic Stability | Enhanced (N1 blocked) | Moderate (N1 exposed) |
| Selectivity | High (Shape complementarity) | Variable |
References
-
Biosynthesis and Reactivity: this compound synthesis and reactivity profile. Biosynth.[1][10]
-
Tricyclic Indole Synthesis: Synthesis of pyrrolo[3,2,1-hi]indoles via Rh(III)-catalyzed annulation.[1] ResearchGate.[1]
-
Benzylic Functionalization: Green oxidation of indoles using halide catalysis.[1] Nature Communications.[1] [1][2][11]
-
Medicinal Chemistry Application: Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1.[1] NIH/PubMed.[1]
-
General Indole Reactivity: Electrophilic substitution reactions of indole.[1] NISCAIR.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 6. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green oxidation of indoles using halide catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Indole-7-Methanol (I7M) as a Mechanistic & Fragment Probe in Enzyme Pharmacology
Executive Summary
Indole-7-methanol (I7M) is a specialized isomer of the indole-methanol family, distinct from the widely studied indole-3-carbinol (I3C). While I3C is known for its metabolic reactivity in the auxin pathway, I7M serves a critical role as a mechanistic chemical probe . Its unique 7-position hydroxymethyl group acts as a steric and electronic "feeler" within enzyme active sites, particularly for flavin-dependent halogenases, oxidoreductases, and transferases.
This guide details the application of I7M as a probe for active site mapping (determining the steric tolerance of the 7-position) and as a pharmacophore seed in Fragment-Based Drug Discovery (FBDD), where it targets unique sub-pockets in kinases and metalloproteinases.
Technical Background & Mechanism of Action
The "7-Position" Significance
In medicinal chemistry, the indole scaffold is ubiquitous (the "privileged structure"). However, the 7-position is unique because it sits adjacent to the indole NH (position 1). Substituents here can:
-
Induce Intramolecular Hydrogen Bonding: The 7-hydroxymethyl group can H-bond with the indole NH, locking the conformation.
-
Probe Steric Clash: Many enzyme active sites (e.g., Kinases, IDO1) have tight tolerances around the indole 7-position. I7M acts as a "steric ruler."
-
Direct Regioselectivity: In enzymatic halogenation (e.g., by RebH), the presence of a substituent at C7 alters the electron density, forcing the enzyme to halogenate at alternative sites (C3 vs C5), thereby revealing the enzyme's electronic governing rules.
Physicochemical Profile[1][2][3]
-
CAS: 1074-87-9[1]
-
Solubility: Moderate in water; highly soluble in DMSO and Methanol.
-
Fluorescence: Intrinsic indole fluorescence (
nm, nm). Note: I7M is not a fluorogenic substrate (it does not "turn on" from dark to bright), but its conversion can be tracked via HPLC-UV or quenching of intrinsic tryptophan fluorescence in the target protein.
Application 1: Probing Enzyme Regioselectivity (Halogenases)
Context: Flavin-dependent tryptophan halogenases (e.g., RebH, PyrH) typically chlorinate/brominate the 7-position of tryptophan. By using I7M (which is already substituted at C7), researchers can probe the plasticity of the active site. Does the enzyme stall? Does it switch regioselectivity to C3 or C5? This is critical for engineering "biocatalytic factories."
Protocol A: Enzymatic Regioselectivity Mapping Assay
Objective: Determine the shift in halogenation site preference caused by the 7-hydroxymethyl block.
Reagents:
-
Probe: this compound (10 mM stock in DMSO).
-
Enzyme: Purified Halogenase (e.g., RebH variant) (50 µM stock).
-
Cofactor Regeneration System:
-
FAD (Flavin Adenine Dinucleotide)
-
NADH (Nicotinamide Adenine Dinucleotide, Reduced)
-
Partner Reductase (e.g., RebF or E. coli Fre)
-
-
Halide Source: NaBr or NaCl.[2]
-
Buffer: 50 mM Phosphate Buffer (KPi), pH 7.4.
Workflow:
-
Reaction Mix Prep: In a 1.5 mL microcentrifuge tube, combine:
-
Buffer: to final volume 200 µL
-
Halide salt: 100 mM
-
FAD: 10 µM
-
NADH: 2 mM
-
Partner Reductase: 2 µM
-
Target Enzyme (RebH): 10 µM
-
-
Initiation: Add I7M Probe to a final concentration of 0.5 mM.
-
Incubation: Incubate at 25°C with gentle shaking (200 rpm) for 1–4 hours. Note: Open air is required for FAD recycling, but prevent evaporation.
-
Quenching: Stop reaction with 200 µL of ice-cold Acetonitrile (MeCN).
-
Analysis: Centrifuge (14,000 x g, 10 min) to remove protein. Inject supernatant into HPLC-MS.
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 95% MeCN/Water (+0.1% Formic Acid).
-
Detection: Monitor UV (280 nm) and Mass (M+H of I7M vs M+H+Br).
-
Data Interpretation:
-
Retention Time Shift: Brominated products will elute later (more lipophilic).
-
NMR Validation: Isolate product. If halogenation occurs at C3 (typical for crowded 7-substituted indoles), the C2 proton will appear as a singlet (or doublet if coupled to NH).
Application 2: Fragment-Based Drug Discovery (FBDD)
Context: I7M is a "fragment" (
Protocol B: Saturation Transfer Difference (STD) NMR Screening
Objective: Confirm direct binding of I7M to the target protein and map the binding epitope (which part of the molecule touches the protein).
Reagents:
-
Target Protein: >95% pure, in deuterated buffer (PBS in D₂O), conc. 10–20 µM.
-
Ligand (I7M): 1–2 mM (100-fold excess over protein).
-
Instrument: 600 MHz NMR with Cryoprobe.
Workflow:
-
Sample Prep: Mix Protein (20 µM) and I7M (2 mM) in D₂O buffer.
-
Tuning: Tune probe to protein resonance frequencies.
-
Pulse Sequence: Apply the STD pulse sequence.
-
On-Resonance Irradiation: -0.5 ppm (irradiates protein methyls, transferring magnetization to bound ligand).
-
Off-Resonance Irradiation: 30 ppm (control).
-
-
Acquisition: Record difference spectrum (Off-Resonance minus On-Resonance).
Result Interpretation:
-
Positive Signal: If I7M resonances appear in the difference spectrum, it binds to the protein.
-
Epitope Mapping: The protons showing the strongest STD effect (highest intensity) are in closest contact with the protein surface. If the hydroxymethyl protons show high STD, the "tail" is buried in the pocket.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways probed by I7M: Regioselectivity shifting (Pathway A) and Metabolic Oxidation (Pathway B).
Figure 1: Mechanistic divergence of this compound. Pathway A demonstrates its use to force regioselectivity shifts in halogenases. Pathway B illustrates its application in fragment screening.
Comparison of Indole Probe Variants
| Feature | This compound (I7M) | Indole-3-Carbinol (I3C) | 7-Azaindole |
| Primary Use | Mechanistic Probe / FBDD Fragment | Metabolic Precursor / Dietary Supplement | Kinase Inhibitor Scaffold |
| Key Property | C7 Steric Bulk / H-bond donor | Unstable (forms DIM/oligomers) | H-bond acceptor (N7) |
| Enzyme Target | Halogenases, MMPs, Transferases | Peroxidases, CYP450 | JAK/ATP-binding sites |
| Stability | Moderate (oxidizes to aldehyde) | Low (acid sensitive) | High |
| Detection | HPLC-UV / STD-NMR | HPLC / Colorimetric | Fluorescence / Kinase Assay |
Troubleshooting & Optimization
-
Solubility Issues: I7M can precipitate in aqueous buffers >1 mM. Always predissolve in DMSO (keep final DMSO < 2% for enzyme assays).
-
Oxidation: The hydroxymethyl group is susceptible to air oxidation to Indole-7-carboxaldehyde over long incubations (>24h). Always run a "No Enzyme" control to quantify spontaneous oxidation.
-
NMR Interference: Residual water signal can obscure the hydroxymethyl protons (~4.8 ppm). Use excitation sculpting or strictly anhydrous D₂O if focusing on this region.
References
-
Sana, B., et al. (2021).[2] Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH) / PubMed Central. Retrieved from [Link]
-
Taylor, S. J., et al. (2011).[3] Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kwon, O. H., & Jang, D. J. (2005). Proton transfer of excited 7-azaindole in reverse-micellar methanol nanopools. Journal of Physical Chemistry B. Retrieved from [Link]
-
Tyagi, P., et al. (2024).[4] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI Molecules. Retrieved from [Link][5]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitation of Indole-7-methanol and its Putative Metabolites in Human Plasma
Abstract
This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Indole-7-methanol and its primary predicted metabolites: Indole-7-carboxaldehyde and Indole-7-carboxylic acid, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. The methodology detailed herein offers high selectivity, sensitivity, and throughput, making it suitable for pharmacokinetic and metabolic profiling. The scientific rationale behind each step, from sample preparation to mass spectrometric detection, is thoroughly explained to ensure adaptability and robust performance.
Introduction: The Significance of this compound Metabolism
This compound, a derivative of the indole scaffold, is a compound of interest in various fields of biomedical research. The indole nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Understanding the metabolic fate of such compounds is a cornerstone of drug development, providing critical insights into their efficacy, potential toxicity, and pharmacokinetic profile. The biotransformation of a parent drug into its metabolites can significantly alter its activity, duration of action, and clearance from the body. Therefore, a reliable analytical method to quantify both the parent compound and its metabolites is indispensable.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method tailored for this compound and its key metabolites in a biological matrix.
Predicted Metabolic Pathways of this compound
A foundational step in developing a targeted metabolite assay is to predict the primary biotransformation routes of the parent compound. Based on established xenobiotic metabolic pathways, this compound is expected to undergo Phase I oxidation, primarily targeting the methanol moiety.[2][3] The alcohol group is susceptible to oxidation by alcohol dehydrogenases (ADH) to form an aldehyde intermediate, Indole-7-carboxaldehyde. This aldehyde can be further oxidized by aldehyde dehydrogenases (ALDH) to the corresponding carboxylic acid, Indole-7-carboxylic acid. These oxidative steps increase the polarity of the molecule, preparing it for potential Phase II conjugation and subsequent excretion.
Figure 1: Predicted metabolic pathway of this compound.
Experimental Design and Protocols
The overall experimental workflow is designed for efficiency and robustness, starting from sample extraction to final data acquisition.
Figure 2: Overall experimental workflow.
Materials and Reagents
-
This compound (Reference Standard)
-
Indole-7-carboxaldehyde (Reference Standard)
-
Indole-7-carboxylic acid (Reference Standard)
-
Indole-d7 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for extracting a wide range of small molecules from plasma.[4][5][6][7] Acetonitrile is chosen as the precipitation solvent due to its ability to efficiently denature proteins while being a good solvent for indole-containing compounds. An isotopically labeled internal standard (IS), such as Indole-d7, is used to correct for variability in sample preparation and instrument response.
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Indole-d7 in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve the recovery of acidic metabolites.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
The core of this application note is the development of a selective and sensitive LC-MS/MS method. This involves the optimization of both the chromatographic separation and the mass spectrometric detection.
Liquid Chromatography (LC)
Reversed-phase chromatography is the preferred method for separating indole derivatives due to the non-polar nature of the indole ring.[8] A C18 stationary phase provides excellent retention and separation capabilities for these compounds. A gradient elution is employed to ensure good peak shape for all analytes and to elute the more retained compounds in a reasonable time.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation for complex biological samples. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analytes, improving peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting non-polar compounds from a C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between run time and separation efficiency. |
| Column Temperature | 40°C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Gradient Program | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate | A gradient ensures that compounds with different polarities are effectively separated and eluted as sharp peaks.[5] |
Mass Spectrometry (MS)
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantitative analysis.[9][10] An electrospray ionization (ESI) source in positive ion mode is generally suitable for indole compounds as the indole nitrogen can be readily protonated.
MS Parameter Optimization:
-
Infusion and Tuning: Initially, individual solutions of this compound, its metabolites, and the internal standard (approx. 1 µg/mL in 50% methanol) are infused directly into the mass spectrometer. This allows for the optimization of compound-specific parameters like the precursor ion (Q1), product ions (Q3), collision energy (CE), and declustering potential (DP).
-
MRM Transition Selection: For each analyte, the most intense and stable precursor-to-product ion transition is selected as the "quantifier," while a second, less intense transition is chosen as the "qualifier" for confirmatory purposes.[10]
| Compound | Predicted [M+H]⁺ (m/z) | Q1 (m/z) | Q3 (m/z) - Quantifier | Q3 (m/z) - Qualifier | CE (eV) - Quantifier |
| This compound | 148.07 | 148.1 | 130.1 | 117.1 | 15 |
| Indole-7-carboxaldehyde | 146.05 | 146.1 | 117.1 | 90.1 | 20 |
| Indole-7-carboxylic acid | 162.05 | 162.1 | 116.1 | 91.1 | 25 |
| Indole-d7 (IS) | 125.10 | 125.1 | 96.1 | 69.1 | 22 |
Note: The exact m/z values and collision energies should be empirically determined and optimized on the specific mass spectrometer being used.
Source/Gas Parameters:
| Parameter | Typical Setting |
| Ion Source | ESI (Positive) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][11]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix. This is assessed by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analytes. This is evaluated by comparing the response of the analytes in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of this compound and its primary oxidative metabolites in human plasma. The protocol, from sample preparation to data acquisition, has been optimized for high-throughput analysis, making it an invaluable tool for pharmacokinetic and drug metabolism studies. The comprehensive validation procedures outlined ensure that the method generates reliable and reproducible data that can confidently support drug development programs.
References
-
Bhatt, J., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link][4]
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. This reference is not directly about indoles, but it provides a good overview of using MS for structural analysis of natural products, which is a relevant principle. A more specific reference for indole chromatography is: R. E. A. T. van der Hoeven, et al. (1998). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 818(1), 53-61. [Link][8]
-
Tomari, T., et al. (2020). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 86(14), e00668-20. [Link][12]
-
Bhatt, J., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Center for Biotechnology Information. [Link][5]
-
Holcapek, M., et al. (2018). Validation of LCTOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. ResearchGate. [Link][13]
-
Rocchetti, G., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 26(16), 4945. [Link][9]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
Sagar, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link][14]
-
Rocchetti, G., et al. (2021). Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link][10]
-
Bhatt, J., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. MDPI. [Link][6]
-
Wang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 93. [Link][15]
-
Wong, C. B., et al. (2024). Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. Analytical Chemistry, 96(32), 11951-11959. [Link][16]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link][17]
-
Badgujar, G., et al. (2015). Metabolic methanol: molecular pathways and physiological roles. Physiological Reviews, 95(2), 633-672. [Link][2]
-
Zhang, T., et al. (2022). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 60(9), 834-841. [Link][18]
-
Bhatt, J., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link][7]
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link][19]
-
Badgujar, G., et al. (2015). Metabolic Methanol: Molecular Pathways and Physiological Roles. ResearchGate. [Link][3]
-
Al-Tannak, N. F., et al. (2020). Summary of MS/MS parameters optimized for indole-and phenyl-containing analytes and indole-3-acetic acid-d4 as the internal standard. ResearchGate. [Link][20]
-
U.S. Food and Drug Administration. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link][21]
-
Zhang, Y., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(18), 3286. [Link][22]
-
Klavins, K. (2021). How to quantify 200 metabolites with one LC-MS/MS method? [Webinar]. Labroots. [Link][23]
-
LCGC International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link][11]
-
Li, S., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 754-760. [Link][24]
-
Li, Y., et al. (2024). Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice. Journal of Agricultural and Food Chemistry, 72(19), 8344-8356. [Link][25]
-
Zarghi, A., et al. (2006). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 296-300. [Link][27]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic methanol: molecular pathways and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. asm.org [asm.org]
- 20. researchgate.net [researchgate.net]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 27. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Indole-7-Methanol: A Senior Application Scientist's Guide
Introduction: The Therapeutic Potential of Indole-7-Methanol in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic molecules with profound biological activities.[1][2] From anti-inflammatory agents like indomethacin to anti-cancer drugs such as vinca alkaloids, the versatility of the indole scaffold is well-established.[1][2] this compound, a simple yet intriguing derivative, holds significant promise as a starting point for the discovery of novel therapeutics. Its structural relatives have demonstrated a wide array of biological effects, including the modulation of critical signaling pathways involved in inflammation, cancer, and metabolic disorders.[1][2][3] Specifically, indole compounds have been identified as inhibitors of key enzymes such as kinases, phosphatases, and cyclooxygenases (COX), and as modulators of transcription factors like NF-κB.[1][2][3][4][5][6]
This guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the identification and characterization of bioactive molecules centered around the this compound scaffold. As a Senior Application Scientist, the following protocols and application notes are designed to be robust, reproducible, and grounded in the latest scientific principles, empowering researchers to unlock the full therapeutic potential of this promising compound class.
Section 1: Understanding the Target Landscape for this compound
While the specific biological targets of this compound are still under active investigation, the broader family of indole derivatives provides a predictive roadmap for potential mechanisms of action. This allows for the rational design of a screening funnel that encompasses a diverse range of molecular targets and cellular pathways.
1.1. Enzyme Inhibition: A Primary Modality for Indole Compounds
Many indole derivatives exert their biological effects through direct inhibition of enzymes.[1][5] Given this precedent, a primary focus of an HTS campaign for this compound should be on enzyme activity assays. Key enzyme families to consider include:
-
Protein Kinases: These enzymes are central regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[5] Indole derivatives have been successfully developed as kinase inhibitors.[5]
-
Protein Phosphatases: Counterparts to kinases, phosphatases are also critical in signal transduction and represent a burgeoning class of drug targets.[6]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are well-known targets for anti-inflammatory drugs, and indole-containing compounds like indomethacin are potent COX inhibitors.[4]
1.2. Modulation of Signaling Pathways
Beyond direct enzyme inhibition, indole derivatives are known to modulate complex signaling networks. Cell-based HTS assays are invaluable for identifying compounds that act on these pathways.[7] Two high-priority pathways for this compound screening are:
-
NF-κB Signaling Pathway: This pathway is a master regulator of inflammation and immune responses.[3] Several indole compounds have been shown to inhibit NF-κB activation.[3]
-
PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]
The following sections will provide detailed protocols for HTS assays targeting these key areas.
Section 2: Biochemical HTS Assays for Enzyme Inhibitors
Biochemical assays, utilizing purified enzymes and substrates, offer a direct and mechanistic approach to identify inhibitors. The choice of assay technology is critical for ensuring sensitivity, robustness, and scalability.
2.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Inhibition
TR-FRET is a powerful, homogeneous assay format well-suited for HTS.[9] It relies on the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide) to an acceptor fluorophore when they are in close proximity.[9]
Application Note: TR-FRET Kinase Inhibition Assay
This assay measures the ability of a test compound, such as this compound, to inhibit the phosphorylation of a substrate peptide by a specific kinase. The assay uses a terbium (Tb)-labeled anti-phospho-substrate antibody as the donor and a green fluorescent protein (GFP)-labeled substrate as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol: 384-Well TR-FRET Kinase Assay
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in 100% DMSO. Dispense 50 nL of each compound solution into a 384-well low-volume assay plate.
-
Enzyme and Substrate Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.
-
ATP Solution Preparation: Prepare a 2X ATP solution in the kinase reaction buffer.
-
Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate. Incubate for 15 minutes at room temperature.
-
Start Reaction: Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Prepare a 2X stop/detection solution containing a Tb-labeled anti-phospho-antibody in TR-FRET detection buffer. Add 10 µL of this solution to each well.
-
Incubation and Measurement: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Determine the percent inhibition for each compound concentration relative to positive and negative controls.
| Parameter | Concentration |
| Final Compound Concentration | 0.1 nM - 100 µM |
| Final Kinase Concentration | Enzyme-dependent (typically 1-5 nM) |
| Final Substrate Concentration | Km for ATP (or as optimized) |
| Final ATP Concentration | Km for substrate (or as optimized) |
2.2. AlphaScreen for Protein-Protein Interactions and Enzyme Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and versatile.[10] It relies on the generation of singlet oxygen by a donor bead upon illumination, which then travels to a nearby acceptor bead to produce a chemiluminescent signal.[10]
Application Note: AlphaScreen Assay for Enzyme Inhibition
This protocol describes a universal AlphaScreen assay for kinases, adaptable for other enzymes that produce a modified substrate recognizable by a specific antibody. A biotinylated substrate is phosphorylated by the kinase. The addition of streptavidin-coated donor beads and anti-phospho-antibody-conjugated acceptor beads brings the beads into proximity, generating a signal. Inhibitors prevent this interaction.
Protocol: 384-Well AlphaScreen Kinase Assay
-
Compound Plating: As described in the TR-FRET protocol.
-
Enzyme Reaction: In the assay plate, combine the test compound, kinase, and biotinylated substrate in the appropriate reaction buffer. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Detection: Add a mixture of streptavidin-donor beads and anti-phospho-acceptor beads in a suitable buffer.
-
Incubation and Measurement: Incubate the plate for 60 minutes at room temperature in the dark. Read on an AlphaScreen-compatible plate reader.
Data Analysis: The signal is directly proportional to the amount of phosphorylated product. Calculate percent inhibition based on controls.
2.3. Fluorescence Polarization (FP) for Enzyme Inhibition
FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] For enzyme assays, a competitive format is often used where the displacement of a fluorescently labeled tracer from the enzyme's active site by an inhibitor is measured.[11]
Application Note: FP Competition Assay for Kinase Inhibitors
This assay is based on the competition between a test compound and a fluorescently labeled tracer for binding to the kinase active site. When the tracer is bound to the larger kinase, its rotation is slow, resulting in high fluorescence polarization. When displaced by an inhibitor, the free tracer rotates rapidly, leading to low polarization.
Protocol: 384-Well FP Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled tracer (a known ligand with a fluorophore), and test compounds.
-
Assay Assembly: In a 384-well black plate, add the kinase, the fluorescent tracer, and the test compound (or this compound).
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Analysis: A decrease in polarization indicates displacement of the tracer and, therefore, inhibition. Calculate IC50 values from the dose-response curves.
| Parameter | Typical Concentration |
| Kinase | 1-10 nM |
| Fluorescent Tracer | 1-5 nM |
| This compound | 0.1 nM - 100 µM |
Section 3: Cell-Based HTS Assays for Signaling Pathway Modulation
Cell-based assays provide a more physiologically relevant context for screening, as they account for cell permeability, metabolism, and off-target effects.[7][12]
3.1. High-Content Screening (HCS) for NF-κB Translocation
NF-κB is a transcription factor that translocates from the cytoplasm to the nucleus upon activation of pro-inflammatory signaling pathways.[13] This translocation event can be visualized and quantified using high-content imaging.[13][14]
Application Note: HCS NF-κB Translocation Assay
This assay uses automated fluorescence microscopy to quantify the nuclear translocation of NF-κB in response to a stimulus (e.g., TNF-α) and its inhibition by test compounds. Cells are stained with a nuclear counterstain (e.g., DAPI) and an antibody against the p65 subunit of NF-κB. Image analysis software is used to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB.
Protocol: 96-Well HCS NF-κB Translocation Assay
-
Cell Plating: Seed HeLa or other suitable cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine like TNF-α for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to determine the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity.
Data Analysis: A decrease in the nuclear-to-cytoplasmic ratio of NF-κB signal in stimulated cells indicates inhibition.
3.2. Cell-Based Assay for PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway can be monitored using various cell-based assays, including reporter gene assays or by measuring the phosphorylation of downstream targets.
Application Note: LanthaScreen™ Cellular Assay for AKT Phosphorylation
This TR-FRET-based cellular assay measures the phosphorylation of AKT at Ser473. The assay uses a terbium-labeled anti-phospho-AKT (Ser473) antibody and a GFP-AKT fusion protein expressed in the cells. Upon pathway activation (e.g., with IGF-1), AKT is phosphorylated, leading to antibody binding and a TR-FRET signal.
Protocol: 384-Well LanthaScreen™ AKT Cellular Assay
-
Cell Plating: Plate cells expressing GFP-AKT in a 384-well plate.
-
Compound Treatment: Treat cells with this compound for the desired time.
-
Stimulation: Stimulate the PI3K/AKT pathway with an agonist like IGF-1.
-
Lysis and Detection: Lyse the cells and add the terbium-labeled anti-phospho-AKT antibody.
-
Measurement: After incubation, read the TR-FRET signal.
Data Analysis: Inhibition of the pathway will result in a decreased TR-FRET signal.
| Parameter | Typical Condition |
| Cell Line | U2OS or other suitable line |
| Compound Incubation | 1-2 hours |
| Stimulant | IGF-1 (100 ng/mL) |
| Lysis/Detection Incubation | 2 hours |
Section 4: Managing Assay Interference and Off-Target Effects
Indole-containing compounds can sometimes interfere with HTS assays. It is crucial to be aware of and control for these potential artifacts.
4.1. Common Interference Mechanisms
-
Fluorescence Quenching or Enhancement: Indole itself is fluorescent, and derivatives may absorb or emit light at wavelengths that overlap with assay fluorophores.
-
Light Scattering: Poorly soluble compounds can form aggregates that scatter light, affecting optical measurements.
-
Reactivity: Some indole derivatives can be reactive and non-specifically modify proteins.
-
Metal Chelation: Impurities from synthesis, such as metal catalysts, can interfere with assays.[15][16]
4.2. Strategies for Mitigating Interference
-
Counter-screens: Perform assays in the absence of the primary enzyme or target to identify compounds that generate a signal non-specifically.
-
Orthogonal Assays: Confirm hits using a different assay technology that relies on a distinct detection principle.
-
Solubility Assessment: Measure the solubility of hit compounds to flag potential aggregators.
-
Purity Analysis: Ensure the purity of the this compound sample to rule out interference from contaminants.
Conclusion
The exploration of this compound and its derivatives in drug discovery is a promising endeavor. The HTS assays and protocols outlined in this guide provide a robust framework for identifying and characterizing novel bioactive compounds. By employing a multi-pronged approach that combines biochemical and cell-based screening, and by diligently managing potential assay interferences, researchers can efficiently navigate the path from initial hit identification to lead optimization. The versatility of the indole scaffold, coupled with the power of modern HTS technologies, paves the way for the discovery of next-generation therapeutics.
References
-
Abdel-Mageed, W. M., et al. (2021). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(15), 4583. [Link]
-
Ahmad, I., et al. (2014). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Journal of the Chinese Chemical Society, 61(1), 113-120. [Link]
-
Al-Ostoot, F. H., et al. (2022). Understanding how bacterial cell wall peptidoglycan metabolism can be used to develop antimicrobial strategies. Expert Opinion on Drug Discovery, 17(10), 1097-1114. [Link]
-
Al-Mulla, H. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. [Link]
-
Al-Mulla, H. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. [Link]
-
An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 8(5), 587-602. [Link]
-
Bader, B. (2005). Proton transfer of excited 7-azaindole in reverse-micellar methanol nanopools. The Journal of Physical Chemistry B, 109(16), 8049-8052. [Link]
-
Blevitt, J. M., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 9(6), 589-606. [Link]
-
Boge, A., et al. (2019). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Current Opinion in Chemical Biology, 53, 123-132. [Link]
-
Christ, D., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Methods in Molecular Biology, 841, 145-155. [Link]
-
Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(23), 8093-8098. [Link]
-
Kaur, M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Medicinal Chemistry, 29(33), 5556-5576. [Link]
-
Egan, K. M., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS One, 7(9), e45209. [Link]
-
Adib, Z. A., et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS One, 13(6), e0199966. [Link]
-
Shasmal, M., & Mondal, S. K. (2011). A three-fluorophore FRET assay for high-throughput screening of small-molecule inhibitors of ribosome assembly. RNA, 17(5), 954-963. [Link]
-
Adib, Z. A., et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS One, 13(6), e0199966. [Link]
-
Aboshouk, D. R., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 335-373. [Link]
-
Kim, H., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9205. [Link]
-
Yu, K., et al. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research, 68(9 Supplement), 356. [Link]
-
Li, Y., et al. (2022). Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simulation. Molecules, 27(18), 5827. [Link]
-
Zhang, Y., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications, 4(10), 1331-1336. [Link]
-
Moore, R., et al. (2022). High-throughput detection of metal contamination in HTS outputs. SLAS Discovery, 27(6), 297-305. [Link]
-
Weide, T., et al. (2006). 3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(1), 59-63. [Link]
-
El-Gohary, N. S., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8059. [Link]
-
Kumar, S., et al. (2014). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Journal of Biomolecular Screening, 19(1), 114-123. [Link]
-
Blevitt, J. M., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 9(6), 589-606. [Link]
-
NanoMicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. NanoMicrospheres. [Link]
-
Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 159-170. [Link]
-
El-Fakharany, E. M., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5489. [Link]
-
Coretti, A., et al. (2021). Electric Field and Temperature Effects on the Ab Initio Spectroscopy of Liquid Methanol. Molecules, 26(11), 3192. [Link]
-
Kaur, M., & Singh, M. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(1), 226. [Link]
-
Christ, D., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Methods in Molecular Biology, 841, 145-155. [Link]
-
BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]
-
Dahan, S., et al. (2005). Inhibition of Alphascreen signal by peptides PIV and PV. ResearchGate. [Link]
-
Moore, R., et al. (2022). High-throughput detection of metal contamination in HTS outputs. ResearchGate. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(3), 227-234. [Link]
-
Li, X., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 14(8), 1951-1955. [Link]
-
Sedykh, A., et al. (2013). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 53(7), 1795-1805. [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotechnologia-journal.org [biotechnologia-journal.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. High-throughput detection of metal contamination in HTS outputs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Indole-7-methanol reaction with phosphorus oxychloride in Vilsmeier-Haack reaction
Executive Summary
This application note details the reaction of Indole-7-methanol with phosphorus oxychloride (
Key Outcome: The reaction conditions (
Mechanistic Insight & Chemical Logic
The Dual Pathway
The reaction proceeds through a cascade involving the in situ generation of the electrophilic Vilsmeier reagent (chloromethylene)dimethyliminium chloride.
-
Reagent Formation: DMF reacts with
to form the Vilsmeier reagent.[1][2][4][5][6]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
C3 Formylation (Standard VH): The indole ring, highly nucleophilic at C3, attacks the Vilsmeier reagent. This forms an iminium intermediate.[2][4][6]
-
C7 Chlorination (Concurrent): The C7-hydroxymethyl group reacts with
(or the Vilsmeier complex), converting the hydroxyl group into a good leaving group ( ), which is then displaced by chloride ions. This is chemically analogous to the Vilsmeier-Haack-Arnold reaction.
Pathway Visualization
The following diagram illustrates the concurrent mechanistic flows.
Figure 1: Concurrent formylation and chlorination pathways driven by the Vilsmeier reagent.[3]
Experimental Protocol
Reagents & Stoichiometry
The stoichiometry is adjusted to account for the consumption of
| Reagent | Equiv.[2][4][7][8] | Role | Notes |
| This compound | 1.0 | Substrate | Dry thoroughly before use. |
| 3.0 - 3.5 | Reagent | Excess required for dual reaction. Freshly distilled recommended. | |
| DMF | 5.0 - 10.0 | Solvent/Reagent | Anhydrous (<0.05% water). |
| Sodium Acetate (aq) | Excess | Quench Buffer | Critical for safety. |
Step-by-Step Procedure
Phase A: Reagent Preparation (0°C)
-
Charge an oven-dried round-bottom flask with anhydrous DMF under an inert atmosphere (
or Ar). -
Cool the DMF to 0°C using an ice/salt bath.
-
Add
dropwise via a pressure-equalizing addition funnel over 20–30 minutes.-
Control: Maintain internal temperature
. The formation of the Vilsmeier reagent is exothermic. -
Observation: The solution may turn pale yellow or viscous. Stir for an additional 30 minutes at 0°C.
-
Phase B: Substrate Addition & Reaction
-
Dissolve this compound in a minimum volume of anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C .
-
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1 hour.
-
Heat the reaction to 40–50°C for 2–4 hours.
-
Note: Higher temperatures (>60°C) may encourage polymerization of the reactive chloromethyl group. Monitor conversion via TLC or LC-MS.[9]
-
Phase C: The "Reverse Quench" (Safety Critical)
Standard quenching (adding water to acid) is dangerous for this reaction due to the large excess of
-
Prepare a solution of Sodium Acetate (20% w/v) or saturated
in water and cool to 0°C. -
Transfer the reaction mixture slowly into the aqueous base solution with vigorous stirring.
-
Rate: Add dropwise to control the exotherm and gas evolution (
, HCl fumes). -
pH:[10] Adjust final pH to ~7–8 to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
-
Stir the quenched mixture for 30–60 minutes to ensure complete decomposition of phosphorus intermediates.
Phase D: Isolation
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
). -
Wash combined organics with brine, dry over
, and concentrate under reduced pressure. -
Purification: The product (7-chloromethyl-indole-3-carbaldehyde) is prone to degradation on acidic silica.
-
Recommendation: Use a short silica plug eluted quickly with Hexanes/EtOAc, or recrystallize from EtOAc/Heptane if solid.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the reverse quench safety step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarry Residue | Polymerization of chloromethyl group. | Reduce reaction temperature (<40°C). Avoid acidic workup conditions. |
| Incomplete Conversion | Moisture in DMF destroying | Use fresh anhydrous DMF. Increase |
| Product is the Alcohol (Not Chloride) | Insufficient | If the chloride is desired, ensure temperature reaches >40°C. If alcohol is desired, this is the wrong method (protect -OH first). |
| Runaway Exotherm on Quench | Inverse addition not used. | STOP. Always add Reaction Mixture -> Water/Base, never Water -> Reaction. |
Strategic Note: Protecting Group Strategy
If the research objective is to synthesize 7-(hydroxymethyl)-1H-indole-3-carbaldehyde (retaining the alcohol), this protocol must not be used directly . The alcohol must be protected prior to the Vilsmeier reaction.
-
Recommended PG: TBDMS (tert-butyldimethylsilyl).
-
Sequence:
References
-
Jones, G.; Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][2][9][4][5][6][12][10] Organic Reactions, 2004 , 49, 1.
-
Li, X.; Wells, K. M.; Branum, S.; et al. "Prevention of Exothermic Runaway in the Vilsmeier-Haack Reaction."[12] Organic Process Research & Development, 2012 , 16(11), 1727–1731.
-
Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 1991 , 2, 777-794.
-
Su, W.; Weng, Y.; Jiang, L.; et al. "Recent Progress in the Use of Vilsmeier-Haack Reagent in Organic Synthesis." Organic Preparations and Procedures International, 2010 , 42(6), 503-555.
Sources
- 1. askfilo.com [askfilo.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Indole-7-Methanol Synthesis
The following Technical Support Guide is designed for researchers encountering yield issues with Indole-7-methanol. It synthesizes organic synthesis principles with specific troubleshooting for the indole scaffold.
Topic: Optimization and Troubleshooting of this compound Yields Code: IND-7-MEOH-OPT Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary & Core Chemistry
The Central Problem: Researchers often conflate the instability of Indole-3-methanol (which rapidly oligomerizes in acid to form diindolylmethane, DIM) with This compound .
-
Indole-3-methanol: The C3 position is enamine-like; protonation leads to a reactive iminium ion.
-
This compound: The C7 position is benzylic. While more stable than the C3 isomer, it remains susceptible to over-reduction (to 7-methylindole) and solubility-driven loss during workup.
Yield Loss Diagnosis: If your yield is low (<50%), the cause is likely one of three specific failures:
-
Stoichiometric Error: Failure to account for the acidic N-H proton consuming hydride.
-
Over-Reduction: Conversion of the alcohol to 7-methylindole (skatole analog) via aluminate activation.
-
Workup Trap: Product entrapment in aluminum salts or loss to the aqueous phase due to high polarity.
Diagnostic Workflow
Use this logic flow to identify the specific failure point in your experiment.
Figure 1: Diagnostic logic for identifying the root cause of yield loss.
Standardized Protocol (The "Gold Standard")
Use this protocol to establish a baseline. It corrects for common stoichiometric and workup errors.
Reaction: Reduction of Methyl Indole-7-carboxylate to this compound.
Reagent: Lithium Aluminum Hydride (LiAlH
Step-by-Step Methodology
-
Stoichiometry Calculation (Critical):
-
Substrate: 1.0 equiv.
-
LiAlH
: 2.5 - 3.0 equiv. -
Reasoning: The first equivalent of hydride acts as a base, deprotonating the Indole N-H to form the N-lithio species. The subsequent equivalents perform the reduction. Using 1.0 or 1.5 equiv will result in 50%+ recovered starting material.
-
-
Setup:
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Anhydrous THF (0.1 M concentration).
-
-
Addition:
-
Cool THF/LiAlH
suspension to 0°C. -
Add the indole ester (dissolved in minimal THF) dropwise .
-
Control: Do not allow temperature to exceed 5°C during addition to prevent runaway exotherms that favor side reactions.
-
-
Execution:
-
Warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitor: Check TLC. If complete, STOP . Do not reflux overnight; this promotes over-reduction to 7-methylindole.
-
-
Fieser Workup (Optimized for Indoles):
-
Cool to 0°C.
-
For every x grams of LiAlH
used, add sequentially:-
x mL Water (slowly!)
-
x mL 15% NaOH
-
3x mL Water[1]
-
-
Crucial Step: Stir the resulting slurry vigorously for 30 minutes until the aluminum salts turn white and granular. If they are gray/gelatinous, your product is trapped inside.
-
-
Isolation:
-
Filter through a Celite pad. Wash the pad copiously with THF (this compound is polar; ether washes may not recover it all).
-
Troubleshooting Q&A
Category A: Reaction Incompleteness
Q: I used 1.5 equivalents of LiAlH
-
The Math: 1.0 eq of substrate consumes 1.0 eq of H
for deprotonation. You only had 0.5 eq left for the reduction, which requires 2.0 eq (Ester Aldehyde Alcohol). -
Fix: Increase LiAlH
to minimum 2.5 equivalents.
Q: Can I use NaBH
-
Exception: If you can source Indole-7-carboxaldehyde , NaBH
(1.5 eq) in Methanol/THF is the preferred method as it avoids the over-reduction risks of LiAlH .
Category B: Impurities & Over-Reduction
Q: I see a less polar spot on TLC that glows blue/purple. What is it? A: This is likely 7-methylindole .
-
Mechanism: Indoles are electron-rich. The intermediate aluminate complex at the benzylic position can expel the oxygen if heated, effectively reducing the alcohol to a methyl group.
-
Fix:
-
Lower Temperature: Never reflux this reaction unless absolutely necessary. Run at 0°C
RT. -
Quench Early: Monitor by TLC every hour. Quench immediately upon consumption of starting material.
-
Category C: Workup & Yield Loss
Q: My crude NMR looks clean, but the mass is very low. Where is it? A: this compound is significantly more polar than the ester. It is likely partitioning into the aqueous phase or trapped in the aluminum "mud."
-
Fix 1 (Salts): Use the Fieser workup described above. Ensure the salts are granular and white before filtering. Wash the filter cake with THF or Ethyl Acetate, not Diethyl Ether.
-
Fix 2 (Extraction): If you did an aqueous extraction, salt the aqueous layer with NaCl (saturation) and re-extract with Ethyl Acetate (3x). Avoid DCM if emulsions form.
Q: Is the product acid-sensitive like Indole-3-methanol? A: It is less sensitive, but not immune.
-
Comparison: Indole-3-methanol forms a fulvene-like intermediate (3-methyleneindolium) instantly in acid. This compound cannot form this structure directly.
-
Precaution: However, benzylic alcohols on electron-rich rings can still polymerize. Avoid acidic workups (e.g., 1M HCl washes). Neutralize to pH 7 or use the alkaline Fieser workup.
Quantitative Data Summary
| Parameter | Indole-3-Methanol (Reference) | This compound (Target) | Implication |
| Acid Stability | Very Low (Polymerizes < pH 5) | Moderate (Stable > pH 4) | Avoid strong acid washes. |
| Reductant Req. | NaBH | LiAlH | Requires strict anhydrous conditions. |
| Major Side Product | DIM (Dimer) | 7-Methylindole | Control Temp/Time to prevent over-reduction. |
| Polarity | High | High | Use polar organic solvents (EtOAc, THF) for extraction. |
References
- General Indole Reduction: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
-
LiAlH4 Reduction Mechanism: Brown, W. G. "Reductions by Lithium Aluminum Hydride." Organic Reactions1951 , 6, 469. Link
-
Indole-3-carbinol Instability (Contrast): Bradfield, C. A.; Bjeldanes, L. F. "Structure-activity relationships of dietary indoles." Journal of Toxicology and Environmental Health1987 , 21, 311. Link
- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard protocol for aluminum salt management).
-
Sigma-Aldrich Product Data: this compound (CAS 1074-87-9). Link
Sources
How to increase the solubility of Indole-7-methanol in aqueous solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Indole-7-methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions. Our goal is to equip you with the scientific principles and practical methodologies to overcome solubility challenges in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?
A1: The low aqueous solubility of this compound is expected and stems directly from its chemical structure. The molecule is predominantly characterized by the bicyclic indole ring system, which is aromatic and largely nonpolar. While the hydroxymethyl group (-CH₂OH) at the 7-position does introduce some polarity and hydrogen bonding capability, the hydrophobic nature of the large indole core dominates its interaction with water. This leads to an unfavorable energetic cost for creating a solvation shell in water, resulting in poor solubility.
Q2: What is the first and most critical step I should take when facing solubility issues with this compound?
A2: The first and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent. This is a fundamental laboratory practice for handling hydrophobic compounds. Attempting to dissolve the compound directly into an aqueous medium at your final desired concentration is often destined to fail. By first creating a high-concentration stock (e.g., 10-100 mM) in a water-miscible organic solvent, you can then dilute this stock into your aqueous buffer. This method ensures that the final concentration of the organic solvent in your working solution is low enough to be tolerated by your experimental system (e.g., <0.5% for most cell-based assays).
Q3: Which organic solvents are recommended for creating a stock solution of this compound?
A3: The most commonly used and recommended solvents for creating stock solutions of poorly soluble compounds like this compound are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).
-
DMSO: It is an exceptionally strong and versatile solvent for a wide range of organic molecules. It is water-miscible and generally well-tolerated in small volumes in biological assays.
-
Ethanol: A good alternative, especially if DMSO is incompatible with your experimental setup. It is less potent as a solvent than DMSO but is often preferred in certain cell culture applications.
Always use anhydrous, high-purity solvents to prevent the introduction of water, which can lower the solubilizing power of the organic solvent, and to avoid degradation of the compound.
Q4: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. What should I do next?
A4: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present. This is the point where you need to move beyond simple co-solvency and explore more advanced solubilization techniques. The troubleshooting guide below provides a systematic approach to resolving this problem.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides a logical workflow for systematically improving the solubility of this compound for your experiments.
Initial Troubleshooting: A Step-Wise Approach
This workflow is designed to guide you from the simplest to more complex methods for enhancing the solubility of this compound.
Caption: Decision workflow for solubilizing this compound.
Problem 1: My compound still precipitates even when diluting from a DMSO stock.
This indicates that the thermodynamic solubility in your final aqueous buffer is too low. Here are several advanced techniques to address this.
Solution 1.1: pH Adjustment
Causality & Rationale: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the solution to a point where the compound becomes charged.[][2][3] The indole nitrogen has a lone pair of electrons, but it is part of an aromatic system, making it a very weak base. Its conjugate acid has a pKa of approximately -2.4, meaning it only becomes protonated in extremely strong acid. The N-H proton of the indole ring is weakly acidic, with a pKa typically around 17 in aqueous solution, meaning it can only be deprotonated by a very strong base. Therefore, for this compound, significant solubility enhancement through pH adjustment is unlikely within a biologically relevant pH range (e.g., pH 4-9). This method is generally more effective for compounds with more acidic or basic functional groups.
Protocol: pH Adjustment Feasibility Test
-
Prepare two small, saturated slurries of this compound in water.
-
To one, add 0.1 M HCl dropwise to lower the pH to ~4.
-
To the other, add 0.1 M NaOH dropwise to raise the pH to ~9.
-
Vortex both samples for 5-10 minutes.
-
Observe for any visual increase in clarity compared to a neutral slurry. If no significant change is observed, this method is likely not viable.
Solution 1.2: Co-solvent System
Causality & Rationale: If a small amount of organic solvent from the stock solution isn't enough, you can formulate your final buffer to contain a higher percentage of a "co-solvent." A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[4][5] This makes the environment more favorable for nonpolar molecules like this compound, thereby increasing their solubility, often by several orders of magnitude.[4][6]
Considerations: The primary limitation is the tolerance of your experimental system. Cell-based assays are particularly sensitive, and co-solvent concentrations above 0.5-1% can induce toxicity or off-target effects. Always run a vehicle control (buffer with the same co-solvent concentration but no compound) to validate your assay.
Table 1: Common Co-solvents for Research Applications
| Co-solvent | Typical Starting Conc. | Max Conc. (Cell-based) | Notes |
| DMSO | 0.1 - 1.0% | ~0.5% - 1.0% | Strong solvent, but can have biological effects. |
| Ethanol | 0.5 - 2.0% | ~1.0% | Less toxic than DMSO for many cell lines. |
| Propylene Glycol | 1.0 - 5.0% | ~2.0% | Common in pharmaceutical formulations. |
| PEG 400 | 1.0 - 10.0% | ~2.0% | Polyethylene glycol, viscous. Good for in vivo. |
Protocol: Co-solvent Formulation
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Determine the maximum tolerable co-solvent concentration for your assay (e.g., 1% DMSO).
-
To prepare a 100 µM working solution in a final volume of 1 mL with 1% DMSO:
-
Add 988 µL of your aqueous buffer to a microfuge tube.
-
Add 10 µL of 100% DMSO (this makes the buffer 1% DMSO).
-
Add 2 µL of the 50 mM stock solution.
-
-
Vortex thoroughly. The compound should now remain in solution.
Problem 2: My assay is sensitive to organic solvents. I need a solvent-free or low-solvent formulation.
When co-solvents are not an option, you must turn to excipients that create microenvironments within the aqueous solution where the compound can partition.
Solution 2.1: Micellar Solubilization using Surfactants
Causality & Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core provides a perfect microenvironment for this compound to dissolve into, effectively sequestering it from the water and creating a stable, transparent solution.[7] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are generally preferred for biological applications due to their lower toxicity.
Caption: Formation of a cyclodextrin inclusion complex.
Table 3: Common Cyclodextrins for Solubilization
| Cyclodextrin | Cavity Diameter (Å) | Primary Use |
| α-Cyclodextrin | 4.7 - 5.3 | Small molecules, linear aliphatics. |
| β-Cyclodextrin | 6.0 - 6.5 | Aromatic and heterocyclic rings. Good candidate for Indole. |
| γ-Cyclodextrin | 7.5 - 8.3 | Larger molecules, macrocycles, steroids. |
| HP-β-CD | 6.0 - 6.5 | Modified β-CD with much higher water solubility. Highly recommended. |
Protocol: Phase Solubility Study with HP-β-CD This protocol helps determine the optimal ratio of cyclodextrin to your compound.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v).
-
To each solution, add an excess amount of solid this compound (enough that undissolved solid remains).
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this "phase solubility diagram" provides information on the complexation efficiency. Based on this, you can prepare a stock solution at the desired concentration and HP-β-CD level.
References
-
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion . PMC - NIH. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications . OAText. [Link]
-
Indole | C8H7N | CID 798 . PubChem - NIH. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . PMC - NIH. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs . ResearchGate. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology . PMC - NIH. [Link]
-
Co-solvent: Significance and symbolism . ScienceDirect. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. [Link]
-
Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
-
Study of Micellar Behavior of a Tween 80 Surfactant in Aqueous Media Containing Diphenhydramine Hydrochloride . ResearchGate. [Link]
-
Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water . RJPBCS. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Indole-7-Methanol Stability & Handling
Executive Summary
Indole-7-methanol (7-hydroxymethylindole) presents a unique stability profile that is often misunderstood by researchers familiar with its more volatile isomer, Indole-3-carbinol (I3C). While I3C is notorious for rapid acid-catalyzed oligomerization (forming 3,3'-diindolylmethane), this compound is structurally distinct. Its hydroxymethyl group is located on the benzene ring, not the pyrrole ring, altering its electronic susceptibility.
However, it remains an electron-rich benzylic alcohol. It is prone to oxidative degradation (browning) and acid-mediated polymerization during purification. This guide addresses these specific failure modes with mechanistic insights and proven rescue protocols.
Module 1: Chemical Stability & Degradation Mechanisms
Question: Why is my this compound turning pink/brown in storage?
Diagnosis: Oxidative Degradation. Unlike the 3-position, which is electronically coupled to the nitrogen lone pair (enamine-like), the 7-position behaves as an electron-rich benzyl alcohol. Upon exposure to air and light, the hydroxymethyl group oxidizes to Indole-7-carboxaldehyde . The accumulation of this aldehyde, and its subsequent condensation with unreacted indole, leads to the formation of colored conjugated systems (pink to dark brown).
Question: Is it as unstable as Indole-3-carbinol in acid?
Diagnosis: Acid-Sensitive, but Mechanistically Distinct. No , it does not polymerize as instantaneously as I3C.
-
I3C Mechanism: Protonation of the hydroxyl group leads to a carbocation at C3, which is resonance-stabilized by the nitrogen lone pair. This extremely stable cation immediately attacks the C3 of another indole, forming DIM.
-
This compound Mechanism: Protonation generates a benzylic carbocation at C7. While less stabilized than a C3 cation, it is still reactive. In the presence of acid (even acidic silica gel), this C7 cation acts as an electrophile, attacking the most nucleophilic site (C3) of a neighboring indole molecule. This results in 3,7'-linked oligomers or high-molecular-weight polymers.
Visualization: Degradation Pathways
Figure 1: Dual degradation pathways of this compound. The oxidative pathway leads to aldehydes (discoloration), while the acidic pathway leads to irreversible oligomerization.
Module 2: Storage & Handling Protocols
To maintain purity >98% over 6+ months, strict adherence to these protocols is required.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows kinetic rate of auto-oxidation and dimerization. |
| Atmosphere | Argon/Nitrogen Overlay | Displaces oxygen to prevent conversion to Indole-7-carboxaldehyde. |
| Container | Amber Glass | Indoles are photosensitive; UV light accelerates radical oxidation. |
| Solvent (Solution) | Anhydrous DMSO | Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent ether formation via solvolysis. |
Module 3: Troubleshooting Synthesis & Purification
Issue: "I lost 40% of my product on the silica column."
Root Cause: Acidic Silica Gel.[1] Standard silica gel has a pH of ~4-5. This acidity is sufficient to protonate the benzylic alcohol, generating the C7 carbocation which stays bound to the silica or reacts to form oligomers (streaking on TLC).
The Fix: Deactivated Silica Protocol
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) .
-
Equilibration: Flush the column with this buffer until the eluent pH is neutral/basic.
-
Elution: Run your column using your standard solvent system (e.g., Hexane/EtOAc) without further TEA, or maintain 0.5% TEA if the compound is particularly labile.
-
Alternative: Use Neutral Alumina (Grade III) if silica degradation persists.
Issue: "My LiAlH4 reduction workup turned into a rock-hard emulsion."
Root Cause: Aluminum salts. Synthesis of this compound often involves reducing Indole-7-carboxylic acid/ester with Lithium Aluminum Hydride (LiAlH4). The standard water quench creates gelatinous aluminum hydroxides that trap the product.
The Fix: Rochelle's Salt Method
-
Quench: Dilute reaction with ether/THF and cool to 0°C. Add water dropwise, then 15% NaOH, then water (Fieser method).
-
Rescue: If emulsion forms, add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir: Stir vigorously for 2-4 hours at room temperature. The tartrate complexes the aluminum, separating the layers cleanly into two clear phases.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in methanol? A: Only for short periods (hours). Over time, traces of acid (even from atmospheric CO2) can catalyze the formation of 7-methoxymethylindole (methyl ether) via SN1 solvolysis of the benzylic alcohol.
Q2: How do I distinguish between the aldehyde impurity and the alcohol? A:
-
TLC: The aldehyde (Indole-7-carboxaldehyde) is less polar and will move faster (higher Rf) than the alcohol. It also glows distinctively under UV (254 nm) due to extended conjugation.
-
1H NMR: Look for the disappearance of the hydroxymethyl methylene signal (~4.8 ppm, doublet/singlet) and the appearance of a distinct aldehyde proton singlet at ~10.0 ppm .
Q3: Is the pink solid toxic? A: While specific toxicology on the degradation oligomers is limited, indole derivatives can be irritants. Treat all degraded material as potentially genotoxic, similar to other planar aromatic intercalators. Dispose of as hazardous chemical waste.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Harada, S., et al. (2019). Asymmetric Formal Synthesis of (+)-Catharanthine via Desymmetrization. Organic Letters. (Discusses oxidation pathways of indole alcohols). Retrieved from [Link]
-
Lin, Y., et al. (2022). Heating conversion of indole-3-carbinol into N-substituted oligomers. (Comparative mechanism for acid-catalyzed indole oligomerization). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Indole-7-methanol
Welcome to the technical support center for Indole-7-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered when working with this indole derivative in biological assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to design robust experiments and interpret your results with confidence.
Part 1: Troubleshooting Guide
Inconsistent results with this compound can be a significant source of frustration, leading to delays in research and unreliable data. This section is structured in a question-and-answer format to directly address the most frequently encountered issues.
Inconsistent IC50 Values in Cell-Based Assays
Question: My IC50 values for this compound vary significantly between experiments, sometimes by an order of magnitude. What are the potential causes and how can I improve reproducibility?
Answer:
Fluctuating IC50 values are a common challenge in cell-based assays and can be attributed to a combination of factors related to the compound itself, the experimental setup, and cellular behavior. A two- to three-fold difference in IC50 values is often considered acceptable for cell-based assays, but larger variations warrant investigation.[1]
Root Cause Analysis and Solutions:
-
Compound Stability and Degradation: Indole compounds, due to their electron-rich aromatic structure, are susceptible to oxidation.[2] This degradation can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.[2] A loss of active compound over the course of an experiment will lead to an artificially high IC50 value.
-
Solution:
-
Proper Storage: Store solid this compound at -20°C in a desiccator, protected from light.
-
Fresh Stock Solutions: Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO or methanol for each experiment. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.[2]
-
Media Stability: The stability of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) can vary. It is advisable to perform a stability study by incubating the compound in the medium for the duration of your assay and analyzing its concentration at different time points via HPLC.
-
-
-
Solubility and Aggregation: this compound has low aqueous solubility.[3] When a concentrated stock solution is diluted into aqueous cell culture medium, the compound can precipitate or form aggregates. This reduces the effective concentration of the monomeric, active compound, leading to inconsistent results.
-
Solution:
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) in your assay is as low as possible (ideally ≤ 0.5%) and is consistent across all wells.[4] High solvent concentrations can be toxic to cells and can also affect compound solubility.
-
Visual Inspection: After adding this compound to your assay plates, visually inspect the wells under a microscope for any signs of precipitation.
-
Solubility Testing: Conduct a formal solubility test in your assay medium. Prepare serial dilutions of your stock solution in the medium and visually or spectrophotometrically assess for precipitation.
-
-
-
Cellular Factors: The physiological state of your cells can significantly impact their response to a compound.
-
Solution:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Density: Seed cells at a consistent density for every experiment. Cell density can affect metabolic activity and drug sensitivity.[1]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can profoundly alter cellular responses.
-
-
-
Assay-Specific Variability: The choice of cytotoxicity or bioactivity assay can influence the IC50 value. Different assays measure different endpoints (e.g., metabolic activity, membrane integrity, caspase activation), and this compound may affect these processes differently.[5]
-
Solution:
-
Consistent Assay Protocol: Adhere strictly to the same assay protocol for all experiments.
-
Orthogonal Assays: Consider using a secondary, orthogonal assay to confirm your findings. For example, if you are using an MTT assay (which measures metabolic activity), you could confirm your results with a trypan blue exclusion assay (which measures membrane integrity).
-
-
Troubleshooting Workflow for Inconsistent IC50 Values:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Unexpected Cytotoxicity or Off-Target Effects
Question: I am observing cytotoxicity at concentrations where I expect to see a specific biological effect, or I am seeing unexpected cellular responses. What could be the cause?
Answer:
Unexpected cytotoxicity or off-target effects can arise from the compound's intrinsic properties, its degradation products, or its interaction with cellular components beyond the intended target.
Potential Mechanisms and Explanations:
-
Mitochondrial Dysfunction: A growing body of evidence suggests that indole compounds can impair mitochondrial function.[6] This can occur through the disruption of the electron transport chain, leading to reduced mitochondrial respiration and a decrease in ATP production.[2][7] This impairment of cellular energy metabolism can lead to broad cytotoxic effects.
-
Investigative Step: Consider performing a Seahorse XF Analyzer assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with this compound. This will provide direct insight into its effects on mitochondrial respiration and glycolysis.
-
-
Induction of Apoptosis: Some indole alkaloids have been shown to induce apoptosis through the mitochondrial pathway.[8][9][10] This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[8]
-
Investigative Step: To determine if this compound is inducing apoptosis, you can perform assays to measure caspase-3/7 activity, or use Annexin V/PI staining followed by flow cytometry.
-
-
Aryl Hydrocarbon Receptor (AhR) Activation: Many indole derivatives are known ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and tumorigenesis.[6][11][12] Activation of AhR can lead to a wide range of cellular responses that may be independent of your intended target.
-
Investigative Step: To test for AhR activation, you can use a reporter cell line that expresses a luciferase gene under the control of an AhR-responsive element.
-
-
Tubulin Polymerization Inhibition: Several indole-containing compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]
-
Investigative Step: You can assess the effect of this compound on the cell cycle using flow cytometry with propidium iodide staining. To more directly test for tubulin polymerization inhibition, you can use an in vitro tubulin polymerization assay.
-
Signaling Pathways Potentially Affected by Indole Derivatives:
Caption: Potential signaling pathways affected by indole derivatives.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common practical questions regarding the handling and use of this compound.
Q1: How should I prepare my stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or methanol. Indole compounds are generally more soluble in methanol than in water.[3] Ensure the compound is fully dissolved before making further dilutions.
Q2: What is the stability of this compound in aqueous solutions and cell culture media?
A2: The stability of indole compounds in aqueous solutions can be limited due to their susceptibility to oxidation.[2] The stability in cell culture media like DMEM or RPMI-1640 can be influenced by factors such as pH, temperature, and the presence of serum components. It is best practice to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, the stability should be empirically determined.
Q3: Can this compound interfere with my assay readout?
A3: Yes, indole compounds have intrinsic fluorescence properties that can interfere with fluorescence-based assays.[15] They can also quench the fluorescence of other molecules.[16] If you are using a fluorescence-based assay, it is crucial to run a control with this compound alone (without cells or other reagents) to assess its background fluorescence at the excitation and emission wavelengths of your assay. For absorbance-based assays, a similar control should be included to check for any absorbance of the compound at the measurement wavelength.
Q4: I am observing precipitation when I add this compound to my cell culture medium. What should I do?
A4: Precipitation is a common issue due to the low aqueous solubility of many indole derivatives. To address this:
-
Lower the Final Concentration: You may be exceeding the solubility limit of the compound in your medium.
-
Reduce the Solvent Concentration: Ensure the final concentration of your organic solvent is as low as possible.
-
Serial Dilutions: Perform serial dilutions in the assay medium rather than adding a small volume of a very high concentration stock directly to a large volume of medium.
-
Warm the Medium: Gently warming the medium to 37°C may help with initial dissolution, but be cautious as elevated temperatures can also accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for a Cell Viability Assay (e.g., MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound stock solution in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent) and a positive control for cell death.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
References
-
ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? Retrieved from [Link]
- Henao, A., et al. (2018). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, 20(24), 16297-16307.
- Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition, 43(10), 1522-1535.
- Corvallis, M. T., et al. (2021).
- Funkhouser-Jones, L. J., et al. (2022). Microbiota-produced indole metabolites disrupt mitochondrial function and inhibit Cryptosporidium parvum growth. bioRxiv.
- Ali, R., et al. (2005). Ethanol promotes T cell apoptosis through the mitochondrial pathway. Clinical & Experimental Immunology, 139(2), 381-388.
- Lissi, E. A., & Aspee, A. (1980). Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. Journal of Photochemistry, 14(4), 329-337.
- Corvaisier, M., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(18), 7268-7283.
- Funkhouser-Jones, L. J., et al. (2023). Microbiota-produced indole metabolites disrupt mitochondrial function and inhibit Cryptosporidium parvum growth. Cell Host & Microbe, 31(7), 1153-1166.e7.
- Wlodarska, M., et al. (2023). Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites. Toxics, 11(9), 758.
- Thang, N. D., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859.
- Ge, C., et al. (2016). Indole-3-carbinol induces apoptosis of chronic myelogenous leukemia cells through suppression of STAT5 and Akt signaling pathways. Oncology Reports, 35(1), 479-485.
- Nagy, L. E., et al. (2009). Ethanol induces apoptosis in human mast cells. Alcoholism: Clinical and Experimental Research, 33(11), 1915-1922.
- Nakabayashi, T., et al. (2009). Fluorescence decay characteristics of indole compounds revealed by time-resolved area-normalized emission spectroscopy. Photochemistry and Photobiology, 85(3), 627-634.
Sources
- 1. biosynth.com [biosynth.com]
- 2. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiota produced indole metabolites disrupt host cell mitochondrial energy production and inhibit Cryptosporidium parvum growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol promotes T cell apoptosis through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethanol induces apoptosis in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence decay characteristics of indole compounds revealed by time-resolved area-normalized emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Managing the hygroscopic nature of Indole-7-methanol during storage
Technical Support Center: Indole-7-Methanol Stability & Handling Status: Online | Agent: Senior Application Scientist Dr. H. Vance
Welcome to the Technical Support Center. You are likely here because you have noticed physical changes in your this compound (CAS: 1074-87-9)—perhaps clumping, deliquescence, or a color shift from beige to pink/red.
This compound is chemically distinct from simple indoles due to the hydroxymethyl group at the C7 position. This moiety introduces a primary alcohol capable of strong hydrogen bonding, significantly increasing its hygroscopicity compared to the parent indole. When this hygroscopic nature interacts with the electron-rich indole ring, it creates a "perfect storm" for oxidative degradation.
Below is your technical guide to stabilizing this reagent, structured to address specific failure points in your workflow.
Module 1: Critical Storage Protocols
The "Prevention" Phase
Q: Why is my this compound turning pink/brown even in the fridge? A: You are likely witnessing moisture-mediated photo-oxidation . While the refrigerator lowers thermal energy, it often has high humidity. If the seal is imperfect, the compound absorbs water. Water acts as a medium that facilitates the transfer of dissolved oxygen, while the electron-rich indole ring is highly susceptible to radical formation under light.
-
Mechanism: The C7-hydroxymethyl group absorbs atmospheric water
Increased molecular mobility Indole ring oxidation Formation of colored oligomers (similar to melanin formation).
Recommended Storage Matrix:
| Parameter | Standard Requirement | Technical Rationale |
| Temperature | 2–8°C (Short term) -20°C (Long term) | Slows the kinetics of autoxidation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen; essential after every use. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV/Blue light (300-450nm) which catalyzes indole oxidation. |
| Desiccant | Secondary containment with Drierite/Silica | Creates a micro-environment of <10% RH around the primary vial. |
Module 2: Handling & Weighing
The "Application" Phase
Q: The powder clumps immediately when I open the vial. How do I weigh it accurately for quantitative experiments? A: Static weighing (adding powder to a tared boat) is prone to error with hygroscopic solids because the mass increases during the weighing process as it absorbs water.
Protocol: The "Difference Weighing" Technique
-
Equilibrate: Allow the sealed vial to reach room temperature before opening (prevents condensation).
-
Weigh Source: Place the entire capped vial on the balance. Record Mass
. -
Dispense: Quickly transfer an estimated amount to your reaction vessel.
-
Weigh Remainder: Immediately recap and weigh the source vial again. Record Mass
. -
Calculate: Mass delivered =
. This eliminates the error caused by moisture absorbing onto the weighing boat.
Q: Can I use a glovebox? A: Yes, and it is highly recommended. If a glovebox is unavailable, use a glove bag purged with Nitrogen for dispensing.
Module 3: Quality Control & Troubleshooting
The "Diagnosis" Phase
Q: How do I verify if my compound is wet or degraded without wasting a large sample?
A: Use Proton NMR (
Diagnostic Workflow:
-
Dissolve ~5 mg in DMSO-
(preferred over CDCl for polar indoles). -
Check for the water peak.[1][2]
-
CDCl
: Water appears as a singlet around 1.56 ppm .[2] -
DMSO-
: Water appears around 3.33 ppm .
-
-
Check for degradation: Look for new multiplets in the aromatic region (6.5–8.0 ppm) that do not integrate to the main compound, indicating oxidation products.
Visual Logic Pathway:
Figure 1: Decision tree for assessing this compound quality prior to use.
Module 4: Recovery Protocols
The "Fix" Phase
Q: My sample is wet (clumped) but the color is still beige. Can I save it? A: Yes. If there is no significant color change, the compound is likely chemically intact but physically solvated. Do not recrystallize immediately , as this reduces yield. Use High-Vacuum Desiccation.
Protocol: High-Vacuum Drying
-
Place the open vial in a vacuum desiccator or a drying pistol.
-
Desiccant: Use Phosphorus Pentoxide (
) or activated molecular sieves as the drying agent in the chamber. -
Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours.
-
Temperature: If the compound is stubborn, heat gently to 30°C (stay well below the melting point of 44-48°C to avoid melting the solid into a glass).
Q: What if the sample is brown? A: Oxidation has occurred. Vacuum drying will not remove oxidation byproducts.
-
Solution: Recrystallization is required.
-
Solvent System: Toluene/Hexane or Ethanol/Water (degassed). Note that using Ethanol/Water requires rapid work and immediate drying to prevent re-absorption of moisture.
References
-
BenchChem. (2025).[3][4] Technical Support Center: Improving the Stability of Indole Compounds in Solution. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329784547, this compound. Retrieved from
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 21, 7512–7515.
-
Protocol Online. (2010). Handling Hygroscopic Chemicals. Retrieved from
Sources
Technical Support Center: Scaling Up the Synthesis of Indole-7-methanol
Welcome to the Technical Support Center for the synthesis of Indole-7-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the synthesis of this important indole derivative. This guide moves beyond basic protocols to explain the underlying principles and causality behind experimental choices, ensuring a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the reduction of Indole-7-carboxaldehyde to this compound?
Scaling up any chemical synthesis presents a unique set of challenges that are often not apparent at the lab scale. For the reduction of Indole-7-carboxaldehyde, the primary concerns revolve around:
-
Heat Management: The reduction of an aldehyde with a hydride reducing agent like sodium borohydride is exothermic. What is a manageable temperature increase in a small flask can become a significant safety hazard in a large reactor, potentially leading to runaway reactions and decomposition of the product.[1]
-
Mass Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of byproducts and reducing the overall yield and purity.[2]
-
Reagent Addition and Control: The rate of addition of the reducing agent becomes critical at scale. A rapid addition can overwhelm the reactor's cooling capacity, while an overly slow addition can lead to long reaction times and potential degradation of starting material or product.
-
Work-up and Product Isolation: Handling large volumes of reaction mixtures and isolating the final product can be challenging. Quenching the reaction, separating phases, and purifying the product all require careful consideration at scale to minimize losses and ensure purity.
-
Impurity Profile: Impurities in the starting material that are negligible at a small scale can become significant issues in a large-scale synthesis, potentially affecting the reaction kinetics and final product purity.[2]
Q2: Which reducing agent is recommended for the large-scale synthesis of this compound, and why?
For the selective reduction of an aldehyde in the presence of an indole ring, sodium borohydride (NaBH₄) is the most commonly recommended reagent for industrial applications.[3] Here's a breakdown of the reasoning:
-
Chemoselectivity: Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards the indole ring under standard conditions. This selectivity is crucial to avoid unwanted side reactions.[3] More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the indole ring.
-
Cost-Effectiveness: On a large scale, the cost of reagents is a significant factor. Sodium borohydride is a relatively inexpensive and readily available reducing agent.[4]
-
Safety Profile: While all hydride reagents require careful handling, sodium borohydride is generally considered safer to handle on a large scale compared to more pyrophoric reagents like LiAlH₄.[5] It is stable in dry air and can be handled with appropriate precautions.[6]
-
Ease of Use: Sodium borohydride reductions can often be carried out in common alcoholic solvents like methanol or ethanol, which are readily available and relatively easy to handle in an industrial setting.[4]
Q3: How can I monitor the progress of the reduction of Indole-7-carboxaldehyde?
Effective reaction monitoring is crucial for process control, especially during scale-up. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material (Indole-7-carboxaldehyde) and the formation of the product (this compound). A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the aldehyde and the alcohol.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is the preferred method. A reversed-phase column with a UV detector is typically used. This technique allows for accurate determination of the conversion rate and can also detect the formation of impurities.[7]
-
Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable, GC can also be a viable option for monitoring the reaction progress.
A well-defined analytical method is essential to determine the reaction endpoint, which helps to avoid over-reduction or unnecessary prolongation of the reaction time, both of which can lead to byproduct formation.
Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up of this compound synthesis.
Problem 1: Low Yield of this compound
A drop in yield upon scaling up is a common and frustrating issue. The following flowchart provides a systematic approach to troubleshooting low yields.
Sources
- 1. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Framework for Validating Novel Indole-Based Compounds: A Case Study on Indole-7-methanol and the IDO1 Target
This guide provides a comprehensive framework for the in vitro validation of a therapeutic target for novel small molecules. We will use Indole-7-methanol, a representative indole-containing compound, as our case study. Given the structural similarity of the indole scaffold to the essential amino acid tryptophan, we hypothesize that this compound's therapeutic target is Indoleamine 2,3-dioxygenase 1 (IDO1) .[1][2][3]
IDO1 is a critical enzyme in the kynurenine pathway, responsible for the catabolism of tryptophan.[4][5] In the context of oncology, IDO1 is a high-value immuno-oncology target because its upregulation in tumor cells leads to tryptophan depletion in the microenvironment. This starves proliferative immune cells, such as T-cells, and generates immunosuppressive metabolites, allowing tumors to evade immune destruction.[4][5][6] Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.[7]
This guide will compare the hypothetical activity of this compound against its putative target, IDO1, using a well-characterized clinical candidate, Epacadostat (INCB024360) , as a positive control and benchmark. Epacadostat is a potent and selective IDO1 inhibitor with an IC50 of approximately 10 nM in enzymatic assays.[8][9] We will detail a multi-step validation process, emphasizing the causality behind each experimental choice and providing actionable protocols.
Part 1: Primary Target Validation via Direct Enzyme Inhibition Assay
Scientific Rationale: The first and most direct method to validate a hypothesized enzyme target is to perform a cell-free enzymatic assay. This approach isolates the target protein from all other cellular components, ensuring that any observed inhibitory activity is a direct result of the compound interacting with the enzyme. The IDO1 enzyme catalyzes the oxidation of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine.[4][10][11] We can measure the rate of this reaction by monitoring the formation of N-formylkynurenine, which has a distinct absorbance at 321 nm.[8][9][10]
Comparative Performance Data (Hypothetical)
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | Recombinant Human IDO1 | Enzymatic (Absorbance) | 150 | Hypothetical value demonstrating moderate potency. |
| Epacadostat | Recombinant Human IDO1 | Enzymatic (Absorbance) | 10 | Clinically relevant benchmark; potent inhibitor.[8][9] |
| Indole (Negative Control) | Recombinant Human IDO1 | Enzymatic (Absorbance) | > 50,000 | Structurally related but expected to have minimal activity. |
Experimental Workflow: IDO1 Enzymatic Assay
Caption: Workflow for the cell-free IDO1 enzymatic inhibition assay.
Detailed Protocol: IDO1 Enzymatic Inhibition Assay
This protocol is adapted from established methods for measuring IDO1 activity.[8][9][12]
-
Reagent Preparation :
-
Prepare 2X Assay Buffer: 100 mM Potassium Phosphate (pH 6.5), 40 mM Ascorbic Acid, 20 µM Methylene Blue, and 0.4 mg/mL Catalase.
-
Prepare Substrate Solution: 4 mM L-Tryptophan in ultrapure water.
-
Prepare Enzyme Solution: Dilute recombinant human IDO1 to 40 nM in 50 mM Potassium Phosphate buffer (pH 6.5).
-
Prepare Compound Plates: Perform serial dilutions of this compound, Epacadostat, and a negative control in DMSO, then dilute into Assay Buffer.
-
-
Assay Procedure (96-well UV-transparent plate) :
-
Add 50 µL of 2X Assay Buffer to each well.
-
Add 25 µL of the compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add 25 µL of the 40 nM IDO1 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 25 µL of the 4 mM L-Tryptophan substrate solution to all wells. Final reaction volume is 125 µL.
-
-
Data Acquisition and Analysis :
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the increase in absorbance at 321 nm every 30 seconds for 15-20 minutes at room temperature.[10]
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance curve.
-
Normalize the rates to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Secondary Validation via Cell-Based Target Engagement
Scientific Rationale: While a direct enzymatic assay confirms biochemical inhibition, it doesn't prove that a compound can enter a cell and engage its target in a complex intracellular environment. A cell-based assay is a critical next step to validate target engagement in a more physiologically relevant context.[13][14][15] We will use a human cell line engineered to overexpress IDO1 (e.g., HEK293-hIDO1) or a cell line with inducible endogenous expression (e.g., SK-OV-3).[11][16][17] IDO1 expression is induced with interferon-gamma (IFNγ), and its activity is measured by the amount of kynurenine secreted into the cell culture medium.[11]
Comparative Performance Data (Hypothetical)
| Compound | Cell Line | Assay Type | IC50 (nM) | Notes |
| This compound | HEK293-hIDO1 | Kynurenine Secretion | 850 | Demonstrates cell permeability and target engagement. Higher IC50 than enzymatic assay is common. |
| Epacadostat | HEK293-hIDO1 | Kynurenine Secretion | 75 | Confirms potent cellular activity.[18] |
| Doxorubicin (Toxicity Control) | HEK293-hIDO1 | Kynurenine Secretion | >10,000 | A cytotoxic agent not expected to directly inhibit IDO1, used to identify false positives. |
Signaling Pathway: IFNγ-induced IDO1 Expression
Caption: IFNγ signaling pathway leading to IDO1 expression and activity.
Detailed Protocol: Cell-Based Kynurenine Assay
This protocol is based on methods using HEK293 or SK-OV-3 cells.[11][16][19]
-
Cell Culture and Plating :
-
Culture HEK293 cells stably expressing human IDO1 (or SK-OV-3 cells).
-
Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
-
Compound Treatment and IDO1 Induction :
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound, Epacadostat, or vehicle control.
-
To induce IDO1 expression, add IFNγ to a final concentration of 100 ng/mL to all wells except the non-induced control.[11]
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement :
-
After incubation, carefully transfer 140 µL of the cell culture supernatant to a new 96-well plate.[16]
-
Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each well to precipitate proteins. Incubate at 50°C for 30 minutes.[16]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to another plate.
-
Add 100 µL of Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate for 10 minutes at room temperature until a yellow color develops.
-
Measure the absorbance at 480-490 nm.
-
-
Data Analysis :
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample from the standard curve.
-
Normalize the data to the IFNγ-induced vehicle control (100% activity) and non-induced control (0% activity).
-
Plot the percent inhibition vs. compound concentration to determine the cellular IC50.
-
Part 3: Orthogonal Validation of Target Engagement & Binding
Scientific Rationale: To build an irrefutable case for target validation, a third, orthogonal method is employed. Orthogonal methods measure target engagement through a different physical principle, reducing the chance of artifacts. The Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) are two gold-standard techniques.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[20][21][22] A compound that binds and stabilizes its target protein will increase the temperature at which the protein denatures and aggregates.[21][23] This provides direct physical evidence of target binding within the cell.
-
Surface Plasmon Resonance (SPR): SPR is a biophysical, label-free technique that provides real-time quantitative data on the binding kinetics (association/dissociation rates) and affinity (KD) between a compound and a purified target protein.[24][25][26] This method directly confirms a physical interaction and provides deeper mechanistic insight into the binding event.[27][28]
Comparative Performance Data (Hypothetical)
| Compound | Assay Type | Metric | Value | Notes |
| This compound | CETSA | ΔTagg (°C) | +5.2 | A positive thermal shift indicates intracellular target stabilization. |
| Epacadostat | CETSA | ΔTagg (°C) | +8.5 | Strong stabilization by a known high-affinity binder. |
| This compound | SPR | KD (nM) | 450 | Provides the binding affinity constant, confirming direct interaction. |
| Epacadostat | SPR | KD (nM) | 25 | Confirms high-affinity binding, consistent with potent inhibition. |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Western Blot-based CETSA experiment.
Conclusion
The validation of a therapeutic target requires a rigorous, multi-faceted approach that builds a chain of evidence. By progressing from a direct, cell-free enzymatic assay to a cell-based functional assay and finally to an orthogonal biophysical method, researchers can confidently establish a causative link between a compound and its biological target.
In this guide, we have outlined a robust framework using the hypothetical case of this compound and the high-value cancer target IDO1. The comparative data against the known inhibitor Epacadostat provides a clear benchmark for success at each stage. This systematic process of layering evidence—from biochemical inhibition to cellular target engagement and direct physical binding—is essential for mitigating risk and increasing the probability of success in drug discovery programs.[15][29]
References
-
IDO1 in cancer: a Gemini of immune checkpoints - PMC - NIH . National Institutes of Health. [Link]
-
Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune escape in endometrial cancer - PMC . National Institutes of Health. [Link]
-
Regulation, function, and targeting of IDO1 in cancer . ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]
-
Definition of epacadostat - NCI Drug Dictionary . National Cancer Institute. [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions . Frontiers. [Link]
-
Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays . ResearchGate. [Link]
-
Epacadostat - Wikipedia . Wikipedia. [Link]
-
The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells . National Institutes of Health. [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules . ACS Omega. [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC . National Institutes of Health. [Link]
-
Surface Plasmon Resonance (SPR) Analysis for Drug Development . Sartorius. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Publications. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI . National Center for Biotechnology Information. [Link]
-
Biacore SPR for small-molecule discovery . Cytiva. [Link]
-
A Pipeline for Drug Target Identification and Validation - PMC - NIH . National Institutes of Health. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. [Link]
-
Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy . MDPI. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry . ACS Publications. [Link]
-
In vitro target validation process . ResearchGate. [Link]
-
IDO1 - HEK293 Recombinant Cell Line Cat #: 60532 - Data Sheet . BPS Bioscience. [Link]
-
Cellular thermal shift assay - Wikipedia . Wikipedia. [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC . National Institutes of Health. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy . MDPI. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors . ACS Publications. [Link]
-
Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC . National Institutes of Health. [Link]
-
MDC Connects: Target Validation and Efficacy . YouTube. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH . National Institutes of Health. [Link]
-
Human IDO1 gene transduced HEK293 cells treated by . ResearchGate. [Link]
-
Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms . PubMed. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC . National Institutes of Health. [Link]
-
In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC . National Institutes of Health. [Link]
-
Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism . ResearchGate. [Link]
Sources
- 1. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 23. annualreviews.org [annualreviews.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 26. cytivalifesciences.com [cytivalifesciences.com]
- 27. researchgate.net [researchgate.net]
- 28. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Indole-7-methanol
This guide outlines the operational safety, handling, and disposal protocols for Indole-7-methanol , a specialized heterocyclic building block used in pharmaceutical research (e.g., synthesis of indirubin derivatives and DNA polymerase inhibitors).
Critical Safety Notice: While often categorized as a general irritant, this compound carries a specific risk for Serious Eye Damage (Category 1) . Standard safety glasses are insufficient for operations involving dust generation or concentrated solutions.
Chemical Identity & Physical Properties
-
Chemical Name: (1H-Indol-7-yl)methanol[1]
-
Appearance: Off-white to beige crystalline solid
-
Molecular Weight: 147.18 g/mol
-
Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
-
Storage: 2–8°C (Refrigerate), Hygroscopic, Light Sensitive (Indoles oxidize/darken upon exposure).
Hazard Identification & Risk Assessment
This compound is an organic intermediate with reactive functional groups. Treat as a potent bioactive agent until specific toxicology is fully established.
| Hazard Class (GHS) | H-Code | Description | Operational Implication |
| Eye Damage | H318 | Causes serious eye damage | MANDATORY: Chemical splash goggles. Face shield required for >1g handling. |
| Skin Irritation | H315 | Causes skin irritation | Double-gloving recommended to prevent absorption. |
| Acute Tox (Oral) | H302 | Harmful if swallowed | Do not eat/drink in the lab. Wash hands immediately after doffing gloves. |
| STOT-SE | H335 | May cause respiratory irritation | NEVER handle the dry powder outside a fume hood. |
Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific activity to ensure a "Self-Validating Safety System."
| Activity | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Weighing (<100 mg) | Nitrile Gloves (0.11 mm, min) | Chemical Splash Goggles (Indirect Vent) | Lab Coat, Fume Hood (Sash at working height) |
| Synthesis / Scale-up (>1 g) | Double Gloving: Nitrile over Laminate (e.g., Silver Shield) | Face Shield + Splash Goggles | Tyvek Sleeves or Apron, Fume Hood |
| Waste Disposal | Nitrile Gloves (Thick, >0.2 mm) | Chemical Splash Goggles | Lab Coat, Closed-toe shoes |
| Spill Cleanup | Double Nitrile or Butyl Rubber | Face Shield + Goggles | N95/P100 Respirator (if outside hood) |
Operational Protocols
A. Safe Weighing & Transfer (Preventing Inhalation)
-
Causality: Indole derivatives are often electrostatic and "fluffy." Static charge can cause the powder to "jump" onto the balance or user, creating an inhalation risk.
-
Protocol:
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before use.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or transfer the closed container to the hood immediately after taring.
-
Solubilization: Add the solvent (e.g., DMSO) to the solid within the vial before transferring it to the reaction vessel. Do not transfer dry powder across the lab bench.
-
B. Reaction Setup (Preventing Oxidation)
-
Causality: The indole ring is electron-rich and prone to oxidative degradation (turning pink/brown). The hydroxymethyl group is reactive.
-
Protocol:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before adding this compound.
-
Temperature Control: If the reaction is exothermic, cool the vessel (0°C) before addition to prevent runaway decomposition.
-
Light Protection: Wrap the reaction flask in aluminum foil if the reaction time exceeds 1 hour.
-
C. Storage & Stability
-
System: Store in a tightly sealed vial with a desiccant pack inside a secondary container (e.g., a plastic jar).
-
Location: Refrigerator (4°C).
-
Indicator: If the solid turns dark brown or black, significant oxidation has occurred; purity should be re-verified by LC-MS before use.
Emergency Response Logic
Figure 1: Decision logic for emergency response. Note the critical path (red) for eye contact due to H318 classification.
Waste Disposal & Deactivation
Do not dispose of this compound down the drain. It is toxic to aquatic life (H400 potential).
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated "Hazardous Solid Waste" bag (labeled Toxic/Irritant).
-
Liquid Waste:
-
Dissolve unused material in a combustible solvent (Acetone or Ethanol).
-
Transfer to the "Organic Solvents (Non-Halogenated)" waste stream.
-
Labeling: Clearly mark the tag with "Contains this compound - Potential Eye Hazard."
-
-
Container Rinsing: Triple rinse empty vials with methanol before discarding the glass in the "Sharps/Glass" bin. Add the rinsate to the liquid waste stream.
References
-
Sigma-Aldrich (Merck). this compound Product & Safety Data. Retrieved from (Note: Verify CAS 1074-87-9 matches specific lot).
-
PubChem (NIH). this compound Compound Summary. Retrieved from .
-
Biosynth. this compound Safety & Handling. Retrieved from .
- ECHA (European Chemicals Agency).C&L Inventory: Indole Derivatives.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
